5-Fluoro-3-methyl-2-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methyl-2-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJILWAYUPCNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-3-methyl-2-nitrobenzonitrile: A Comprehensive Technical Guide on Reactivity, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized building blocks is critical for the rapid generation of diverse chemical libraries. 5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS: 1806479-77-5) has emerged as a privileged scaffold in drug discovery[1]. This molecule features three orthogonal reactive handles: a highly activated fluorine atom for Nucleophilic Aromatic Substitution (SNAr), a reducible nitro group, and a cyclizable nitrile group.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for 5-Fluoro-3-methyl-2-nitrobenzonitrile, designed specifically for application scientists and synthetic chemists.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-withdrawing nitro and nitrile groups significantly alters the electron density of the aromatic ring, while the 3-methyl group introduces steric constraints and lipophilicity.
| Property | Value |
| IUPAC Name | 5-Fluoro-3-methyl-2-nitrobenzonitrile |
| CAS Registry Number | 1806479-77-5 |
| Molecular Formula | C8H5FN2O2 |
| Molecular Weight | 180.14 g/mol |
| SMILES String | CC1=CC(F)=CC(C#N)=C1=O |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitrile N, Nitro O x2, F) |
| Topological Polar Surface Area (TPSA) | 69.6 Ų |
Mechanistic Pathways & Core Chemical Reactivity
The synthetic utility of 5-Fluoro-3-methyl-2-nitrobenzonitrile lies in its predictable, sequential reactivity. The causality of its reactivity is governed by the electronic push-pull dynamics of its substituents.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position is situated para to the strongly electron-withdrawing nitro group and meta to the nitrile group. This para-relationship is the primary driver for SNAr reactivity. When a nucleophile (e.g., an amine or thiol) attacks the C5 position, the resulting negative charge is delocalized into the nitro group, forming a highly stabilized Meisenheimer complex[2]. Because fluorine is highly electronegative, it polarizes the C-F bond, accelerating the initial rate-determining nucleophilic attack, and subsequently acts as an excellent leaving group to restore aromaticity.
Chemoselective Nitro Reduction
Following SNAr, the nitro group can be reduced to an aniline derivative. The proximity of the nitro group to the nitrile and methyl groups requires chemoselective reduction conditions. Harsh hydrogenation (e.g., high-pressure H2 with Pd/C) risks reducing the nitrile to a primary amine or causing defluorination (if the SNAr step was bypassed). Therefore, dissolving metal reductions (e.g., Fe/NH4Cl) are preferred to cleanly yield the ortho-aminobenzonitrile intermediate.
Heterocyclic Scaffold Generation
The resulting ortho-aminobenzonitrile is a classic precursor for the synthesis of fused bicyclic heterocycles[3]. Intramolecular cyclization reactions, where the newly formed amino group acts as a nucleophile and the adjacent nitrile group acts as an electrophile, are prominent in the synthesis of 4-aminoquinazolines and quinazolinones[4].
Orthogonal reactivity pathways of 5-Fluoro-3-methyl-2-nitrobenzonitrile.
Experimental Workflows (Self-Validating Protocols)
The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in validation checks to ensure scientific integrity.
Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)
Objective: Displace the 5-fluoro group to yield 3-methyl-5-morpholino-2-nitrobenzonitrile.
-
Setup: In an oven-dried round-bottom flask, dissolve 5-Fluoro-3-methyl-2-nitrobenzonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add Morpholine (1.2 equiv, 12 mmol) followed by anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
-
Causality: DMF is a polar aprotic solvent that heavily stabilizes the transition state of the Meisenheimer complex[2]. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HF byproduct, preventing the protonation of morpholine without risking the hydrolysis of the nitrile group.
-
-
Reaction: Stir the suspension at 80 °C for 4–6 hours under an inert N₂ atmosphere.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction mixture will transition from pale yellow to deep orange. The product spot will be significantly more polar (lower Rf) than the starting material.
-
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Kinetic profile of the Nucleophilic Aromatic Substitution (SNAr) pathway.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to yield 2-amino-3-methyl-5-morpholinobenzonitrile.
-
Setup: Suspend the product from Protocol 1 (1.0 equiv) in a 4:1 mixture of EtOH and H₂O (0.1 M).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv).
-
Causality: The Fe/NH₄Cl system provides a mild, buffered proton source. This prevents the over-reduction of the nitrile group to a benzylamine, which is a common side reaction when using strong hydride donors like LiAlH₄ or harsh catalytic hydrogenation.
-
-
Reaction: Heat to reflux (80 °C) for 2 hours with vigorous stirring.
-
Validation Check: The successful reduction is indicated by the disappearance of the characteristic NO₂ symmetric/asymmetric stretches (~1530 and 1350 cm⁻¹) in IR spectroscopy, and the appearance of broad N-H stretches (~3300-3400 cm⁻¹).
-
Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge, washing thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the layers, dry the organic phase, and concentrate.
Applications in Drug Development: The "Magic Methyl" Effect
In targeted therapeutics, particularly kinase inhibitors, the 3-methyl group of this scaffold plays a profound role. Known in medicinal chemistry as the "magic methyl" effect, the incorporation of this small alkyl group serves two primary functions:
-
Conformational Restriction: Once the ortho-aminobenzonitrile is cyclized into a quinazoline or indazole, the 3-methyl group provides steric bulk that restricts the rotational degrees of freedom of adjacent substituents. This lowers the entropic penalty upon binding to the target protein's active site.
-
Hydrophobic Pocket Targeting: The methyl group increases the overall lipophilicity of the scaffold and is frequently utilized to vector into deep, lipophilic clefts—such as the gatekeeper pocket of ATP-binding sites in kinases—thereby dramatically enhancing target selectivity and binding affinity.
By utilizing 5-Fluoro-3-methyl-2-nitrobenzonitrile, drug development professionals can rapidly access highly decorated, conformationally rigid heterocyclic libraries that are primed for lead optimization.
References
-
National Institutes of Health (PubMed). "Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations." NIH. URL:[Link]
-
ResearchGate. "Microwave enhanced synthesis of 4-aminoquinazolines." ResearchGate. URL: [Link]
Sources
5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS 1806479-77-5): Structural Profiling, Mechanistic Reactivity, and Synthetic Protocols
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for accessing novel chemical space. 5-Fluoro-3-methyl-2-nitrobenzonitrile serves as a poly-electrophilic scaffold, offering orthogonal vectors for derivatization. This technical whitepaper explores the physicochemical properties, divergent reactivity pathways, and validated synthetic protocols for this compound, providing researchers with a robust framework for its utilization in pharmaceutical development.
Structural & Physicochemical Profiling
The synthetic utility of 5-Fluoro-3-methyl-2-nitrobenzonitrile is rooted in its highly polarized aromatic ring. The presence of three electron-withdrawing/directing groups (nitrile, nitro, and fluoro) alongside a steric-directing methyl group creates a unique electronic topology.
Table 1 summarizes the core quantitative data and identifiers for this molecule [1].
| Property | Value |
| Chemical Name | 5-Fluoro-3-methyl-2-nitrobenzonitrile |
| CAS Registry Number | 1806479-77-5 |
| Molecular Formula | C8H5FN2O2 |
| Molecular Weight | 180.13 g/mol |
| SMILES String | CC1=CC(F)=CC(C#N)=C1=O |
| Appearance | Pale yellow to cream crystalline powder |
| Storage Conditions | Sealed in dry, room temperature |
Electronic Topology & Divergent Reactivity
As a Senior Application Scientist, it is crucial to understand why a molecule reacts the way it does before deploying it in a workflow. The reactivity of 5-Fluoro-3-methyl-2-nitrobenzonitrile is governed by the synergistic electronic effects of its substituents.
-
C5-Fluorine Activation (SNAr): The fluorine atom at the 5-position is situated para to the strongly electron-withdrawing nitro group (-NO2) and meta to the nitrile group (-CN). This configuration severely depletes the electron density at C5. Consequently, the activation energy required to form the intermediate Meisenheimer complex is drastically lowered, making the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides.
-
C2-Nitro Reduction: The nitro group can be chemoselectively reduced to an aniline derivative. This unlocks the potential for tandem cyclization reactions, leveraging the adjacent nitrile group to form heterocyclic scaffolds like quinazolinones and indazoles [3].
Figure 1: Divergent reactivity pathways of 5-Fluoro-3-methyl-2-nitrobenzonitrile.
De Novo Synthesis: The Sandmeyer Protocol
Due to the specific substitution pattern, the most reliable de novo synthesis of 5-Fluoro-3-methyl-2-nitrobenzonitrile utilizes the Sandmeyer cyanation of 5-fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7).
The Sandmeyer reaction converts an aromatic amine into a nitrile via a diazonium intermediate. The causality behind the reagent selection is critical: Copper(I) cyanide (CuCN) is mandatory because Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical that subsequently recombines with the cyanide ligand [2]. Alkali cyanides alone cannot overcome the activation barrier for this transformation.
Step-by-Step Synthetic Methodology
Phase 1: Diazotization
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 5-fluoro-3-methyl-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).
-
Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.
-
Nitrosation: Slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO2, 1.05 eq) dropwise over 30 minutes.
-
Causality Check: Strict temperature maintenance below 5 °C is non-negotiable. Elevated temperatures will cause the diazonium salt to undergo hydro-de-diazoniation (reacting with water) to form the unwanted 5-fluoro-3-methyl-2-nitrophenol byproduct [2].
-
-
Maturation: Stir the mixture for an additional 30 minutes at 0 °C to ensure complete consumption of the aniline.
Phase 2: Cyanation (Sandmeyer Coupling) 5. Catalyst Preparation: In a separate flask, dissolve CuCN (1.2 eq) and KCN (1.3 eq) in water. Cool this complexed solution to 0–5 °C. 6. Coupling: Transfer the cold diazonium salt solution dropwise into the vigorously stirring CuCN/KCN solution.
-
Causality Check: Inverse addition (adding cyanide to the diazonium) or rapid addition spikes the local concentration of aryl radicals, leading to radical recombination and the formation of biaryl impurities [2].
-
Thermal Drive: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature, then heat to 60 °C for 1.5 hours to drive nitrogen gas extrusion and finalize the C-C bond formation.
Phase 3: Self-Validating Workup & Quality Control 8. Extraction: Cool the mixture, quench with saturated NaHCO3, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4. 9. Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The diazonium intermediate (highly polar, origin spot) must be entirely absent, replaced by a highly UV-active, less polar product spot. 10. Confirmation: Purify via flash chromatography. Confirm structural integrity via 1H-NMR (CDCl3): Ensure the disappearance of the broad -NH2 singlet (~4.5 ppm) and verify the presence of the downfield-shifted aromatic protons (C4-H and C6-H) exhibiting meta-coupling and F-coupling.
Figure 2: Workflow for the Sandmeyer cyanation of 5-Fluoro-3-methyl-2-nitroaniline.
Advanced Applications in Pharmaceutical Development
The strategic placement of the nitrile and nitro groups makes 5-Fluoro-3-methyl-2-nitrobenzonitrile an elite precursor for synthesizing fused heterocyclic pharmacophores.
A prominent application is the synthesis of quinazolin-4(3H)-ones , a structural motif prevalent in numerous FDA-approved kinase inhibitors and antihypertensive agents. Recent advancements in sustainable chemistry have demonstrated that 2-nitrobenzonitriles can undergo a tandem cyclization with alcohol derivatives under Ruthenium catalysis [3].
In this workflow, the nitro group is catalytically reduced in situ, followed by hydration of the nitrile and subsequent cyclocondensation with an alcohol (which acts simultaneously as a carbon source and an electrophile). Utilizing 5-Fluoro-3-methyl-2-nitrobenzonitrile in this Ru-catalyzed paradigm allows researchers to rapidly generate 5-fluoro-7-methyl-quinazolinone libraries without requiring harsh oxidants or reductants, drastically accelerating the hit-to-lead optimization phase in drug discovery.
References
-
Phuc, B. V., et al. (2025). Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. Organic & Biomolecular Chemistry, 23, 603. Royal Society of Chemistry. Retrieved from[Link]
spectroscopic data interpretation for 5-Fluoro-3-methyl-2-nitrobenzonitrile
Title: Spectroscopic Data Interpretation for 5-Fluoro-3-methyl-2-nitrobenzonitrile: A Comprehensive Guide for Analytical and Medicinal Chemists
Executive Summary Unambiguous structural elucidation of highly substituted aromatic building blocks is a critical bottleneck in drug discovery and development. 5-Fluoro-3-methyl-2-nitrobenzonitrile[1] presents a unique analytical challenge due to the complex push-pull electronic effects exerted by its four distinct substituents (cyano, nitro, methyl, and fluoro groups). As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we explore the causality behind the spectroscopic phenomena, establishing a self-validating analytical system that ensures absolute structural certainty.
Structural Deconstruction & Electronic Environment
Before interpreting the spectra, we must analyze the electronic environment of the molecule. The benzene ring is heavily modified:
-
C1 (-C≡N): Electron-withdrawing via resonance, deshielding ortho/para positions.
-
C2 (-NO₂): Strongly electron-withdrawing, creating a highly deshielded local environment.
-
C3 (-CH₃): Weakly electron-donating via hyperconjugation.
-
C5 (-F): Electronegative (inductive withdrawal) but donates electron density via resonance, strongly influencing spin-spin coupling.
This precise arrangement dictates the chemical shifts and splitting patterns observed in Nuclear Magnetic Resonance (NMR) and the vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy[2].
Nuclear Magnetic Resonance (NMR) Profiling
A self-validating NMR protocol requires the integration of ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Causality: The spectrum is defined by the meta-relationship of the two aromatic protons (H4 and H6). Because both protons are ortho to the highly NMR-active ¹⁹F nucleus (spin ½), they will each appear as a doublet of doublets (dd). The primary splitting arises from the ³J_HF coupling (~8.0–8.5 Hz), while the secondary splitting is due to the ⁴J_HH meta-coupling (~2.5 Hz)[3].
-
¹³C NMR Causality: Carbon assignment relies heavily on carbon-fluorine heteronuclear coupling. The ipso-carbon (C5) will exhibit a massive ¹J_CF coupling (~250 Hz). The ortho-carbons (C4 and C6) will show ²J_CF couplings (~20–25 Hz). This predictable scalar coupling provides an internal validation mechanism for carbon backbone assignment[3].
Table 1: Predicted Multinuclear NMR Assignments (in CDCl₃)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Rationale |
| ¹H | C3-CH₃ | ~2.40 | s | - | Benzylic methyl, slightly deshielded by ortho-NO₂ |
| ¹H | C4-H | ~7.32 | dd | ³J_HF ≈ 8.5, ⁴J_HH ≈ 2.5 | Ortho to F, meta to NO₂, meta to H6 |
| ¹H | C6-H | ~7.26 | dd | ³J_HF ≈ 8.0, ⁴J_HH ≈ 2.5 | Ortho to F, ortho to CN, meta to H4 |
| ¹³C | C1 | ~112.0 | d | ⁴J_CF ≈ 3.0 | Ipso to CN, shielded by resonance |
| ¹³C | C2 | ~148.0 | s | - | Ipso to NO₂, highly deshielded |
| ¹³C | C3 | ~138.0 | d | ⁴J_CF ≈ 1.5 | Ipso to CH₃ |
| ¹³C | C4 | ~118.0 | d | ²J_CF ≈ 24.0 | Ortho to F |
| ¹³C | C5 | ~162.0 | d | ¹J_CF ≈ 250.0 | Ipso to F, highly deshielded, large ¹J split |
| ¹³C | C6 | ~116.0 | d | ²J_CF ≈ 25.0 | Ortho to F |
| ¹³C | -C≡N | ~115.0 | s | - | Nitrile carbon |
| ¹³C | -CH₃ | ~19.0 | s | - | Benzylic methyl carbon |
| ¹⁹F | C5-F | ~ -105.0 | t (or dd) | ³J_HF ≈ 8.0 - 8.5 | Aromatic fluorine split by two ortho protons |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal confirmation of the functional groups that do not contain protons (e.g., cyano and nitro groups)[2]. The causality of the IR bands relates directly to the dipole moment changes during molecular vibration.
Table 2: Key FT-IR Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |
| ~3080 | Weak | C-H stretch (aromatic) | sp² hybridized C-H bonds |
| ~2930, 2860 | Weak | C-H stretch (aliphatic) | sp³ hybridized C-H bonds of the methyl group |
| ~2235 | Med-Strong | C≡N stretch | Nitrile group, sharp peak typical of conjugated nitriles |
| ~1535 | Strong | N-O asymmetric stretch | Nitro group, highly diagnostic |
| ~1350 | Strong | N-O symmetric stretch | Nitro group, highly diagnostic |
| ~1240 | Strong | C-F stretch | Aromatic carbon-fluorine bond |
Mass Spectrometry (EI-MS) & Fragmentation Pathways
Electron Ionization (EI) mass spectrometry confirms the molecular weight and provides structural clues via fragmentation. For 5-fluoro-3-methyl-2-nitrobenzonitrile, the molecular ion [M]•⁺ is expected at m/z 166. The fragmentation cascade is primarily driven by the labile nitro group, a well-documented phenomenon in the NIST Chemistry WebBook[4]. The nitroaromatic system typically undergoes a nitro-nitrite rearrangement, leading to the expulsion of a nitric oxide radical (•NO), alongside the direct loss of a nitro radical (•NO₂).
Figure 1: Proposed Electron Ionization (EI) mass spectrometric fragmentation pathways.
Standardized Experimental Workflow for Spectroscopic Validation
To ensure absolute trustworthiness, the analytical workflow must be self-validating. The following step-by-step protocol guarantees that findings from one technique are corroborated by another.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ provides a distinct lock signal, while TMS ensures chemical shift calibration to exactly 0.00 ppm.
-
1D NMR Screening (¹H, ¹⁹F, ¹³C): Acquire ¹H (400/500 MHz), ¹³C (100/125 MHz), and ¹⁹F (376/470 MHz) spectra. Causality: For ¹³C acquisition, utilize an extended relaxation delay (d1 ≥ 2 seconds) to ensure the fully substituted quaternary carbons (C1, C2, C3, C5) relax completely, allowing for accurate signal-to-noise detection.
-
2D NMR Connectivity Mapping: Perform Gradient-selected COSY, HSQC, and HMBC experiments. Causality: HMBC is the critical self-validating step here. It will show ³J_CH correlations from the methyl protons to C2 and C4, definitively proving the regiochemistry of the substituents on the ring.
-
ATR-FTIR Spectroscopy: Place 1–2 mg of the neat solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹. Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the functional group signals.
-
High-Resolution Mass Spectrometry (HRMS): Dilute an aliquot to 1 µg/mL in LC-MS grade methanol. Inject into an ESI-TOF or EI-GC-MS system to confirm the exact monoisotopic mass. Causality: The calculated exact mass for C₇H₃FN₂O₂ is 166.0179 Da. Measuring this within a 5 ppm error margin mathematically validates the elemental composition.
Figure 2: Standardized orthogonal spectroscopic workflow for structural validation.
Conclusion
The structural validation of 5-fluoro-3-methyl-2-nitrobenzonitrile is an exercise in orthogonal data synthesis. By understanding the causality behind the large ¹J_CF couplings in NMR, the diagnostic stretching frequencies in IR, and the nitro-driven fragmentation in MS, researchers can establish a closed-loop, self-validating analytical profile.
Sources
literature review of substituted nitrobenzonitriles
An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Substituted Nitrobenzonitriles
Abstract
Substituted nitrobenzonitriles are a class of aromatic compounds characterized by the presence of both a nitro (-NO₂) and a nitrile (-CN) group on a benzene ring. The potent electron-withdrawing nature of these two functional groups imparts unique electronic properties and a versatile reactivity profile, establishing these molecules as crucial building blocks and pharmacophores in diverse scientific fields.[1] This technical guide provides a comprehensive overview of the core aspects of substituted nitrobenzonitrile chemistry, intended for researchers, scientists, and professionals in drug development. We will explore key synthetic methodologies, delve into the fundamental principles of their chemical reactivity with a focus on nucleophilic aromatic substitution and selective reductions, and survey their applications in medicinal chemistry, agrochemicals, and materials science. This document is designed to be a practical resource, grounding theoretical concepts in established experimental protocols and comparative data to facilitate both research and development.
The Nitrobenzonitrile Core: A Scaffold of Unique Electronic Properties
The strategic placement of a nitro group and a nitrile group on a benzene ring creates a highly electron-deficient aromatic system. This electronic scarcity is the cornerstone of the chemical behavior of substituted nitrobenzonitriles, dictating their reactivity and utility.[1][2] Both groups are powerful electron-withdrawing groups (EWGs), activating the aromatic ring for specific classes of reactions that are otherwise difficult to achieve with electron-rich or neutral aromatics.
-
The Nitro Group (-NO₂): Acts as a strong resonance and inductive EWG. Its presence is critical for activating the ring towards nucleophilic attack, particularly when positioned ortho or para to a leaving group.[3] It also serves as a synthetic handle, as it can be selectively reduced to an amino group, a key functional group in many pharmaceuticals.[4][5]
-
The Nitrile Group (-CN): Also a potent EWG, the nitrile group contributes to the electron-deficient nature of the ring. It is a versatile functional group in its own right, capable of being hydrolyzed to carboxylic acids, reduced to primary amines, or participating in the formation of various heterocyclic systems.[6][7] In drug design, the nitrile group is often employed to modulate physicochemical properties, enhance target binding affinity through various interactions, and act as a bioisostere for other functional groups.[8][9]
This dual activation makes substituted nitrobenzonitriles exceptionally valuable intermediates in multi-step organic synthesis and foundational scaffolds for creating complex molecular architectures.[6][10]
Synthetic Methodologies
The efficient synthesis of substituted benzonitriles is a critical step in their application. Several methods exist, ranging from classical named reactions to modern catalytic approaches, with the choice depending on substrate availability, desired substitution pattern, and reaction scalability.
Classical Synthetic Routes
-
Sandmeyer Reaction: A well-established method for converting aryl amines into aryl nitriles via a diazonium salt intermediate. While a classic route, yields can be variable depending on the substrate and specific conditions.[11]
-
Rosenmund-von Braun Reaction: This method involves the cyanation of aryl halides using a copper(I) cyanide reagent. Though traditionally requiring harsh reaction conditions, modern modifications have improved both yields and substrate scope.[11]
Modern Catalytic Approaches: Denitrative Cyanation
A significant advancement in arenenitrile synthesis is the development of methods that use the nitro group itself as a leaving group. This "denitrative cyanation" provides a direct route from readily available nitroarenes to the desired nitriles, often avoiding the multi-step processes of classical methods.[12][13]
Recent progress has focused on palladium-catalyzed reactions that utilize safer, non-metallic cyanide sources like organocyanides (e.g., aminoacetonitriles).[12][14] This approach not only offers a direct synthesis but also avoids the generation of stoichiometric metal and halogen-containing waste, presenting a more environmentally benign pathway.[12][14] Furthermore, electrochemical, transition-metal-free methods have been developed, allowing for the denitrative cyanation of nitroarenes under mild conditions.[13][15][16]
Comparative Yields of Synthetic Methods
The selection of a synthetic route is often guided by the achievable yield. The following table summarizes reported yields for the synthesis of 4-nitrobenzonitrile using different established methodologies.
| Starting Material | Method | Product | Yield (%) | Reference |
| 4-Nitroaniline | Sandmeyer Reaction | 4-Nitrobenzonitrile | 93% | [11] |
| 4-Iodonitrobenzene | Rosenmund-von Braun | 4-Nitrobenzonitrile | 98% | [11] |
| 4-Nitrobenzaldehyde | Schmidt Conversion | 4-Nitrobenzonitrile | High | [17] |
Key Chemical Transformations & Reactivity
The synthetic utility of substituted nitrobenzonitriles is largely defined by the reactivity of the aromatic ring and its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The most important reaction involving halo-substituted nitrobenzonitriles is Nucleophilic Aromatic Substitution (SNAr). The presence of strong EWGs like -NO₂ and -CN ortho or para to a leaving group (typically a halogen) strongly activates the ring for attack by nucleophiles.[2][3]
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[18][19] The stability of this complex is enhanced by the EWGs, which delocalize the negative charge.[3][19]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).[1]
The reactivity of the halogen leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate complex.[20] Consequently, fluoro-nitrobenzonitriles are often the substrates of choice for syntheses requiring high efficiency and mild conditions.[18][20]
Experimental Protocol: Nucleophilic Aromatic Substitution
This generalized protocol describes the reaction of a halo-nitrobenzonitrile with an amine nucleophile.
-
Materials: 4-Fluoro-3-nitrobenzonitrile, amine nucleophile (e.g., morpholine, 1.1 equivalents), polar aprotic solvent (e.g., DMSO, DMF, or NMP), and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 equivalents).
-
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzonitrile in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific nucleophile.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired substituted nitrobenzonitrile.
-
Selective Reduction of the Nitro Group
A pivotal transformation in the synthetic utility of nitrobenzonitriles is the reduction of the nitro group to an amine.[4] This creates a versatile aniline intermediate, which is a common scaffold in kinase inhibitors and other pharmaceuticals.[4] The challenge lies in performing this reduction selectively without affecting the nitrile group, which is also susceptible to reduction.
While catalytic hydrogenation with Pd/C can reduce both functional groups, certain reagents and conditions allow for selective reduction of the nitro group.[21] The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a well-established and reliable method for this transformation, leaving sensitive groups like nitriles, esters, and halogens unaffected.[21][22]
Experimental Protocol: Selective Nitro Group Reduction
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds in the presence of sensitive functional groups.[22]
-
Materials: Substituted nitrobenzonitrile (1 equivalent), stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents), and absolute ethanol.
-
Procedure:
-
Suspend the substituted nitrobenzonitrile in absolute ethanol in a round-bottom flask.
-
Add the stannous chloride dihydrate to the suspension.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Carefully adjust the pH to be slightly basic (pH 7-8) by adding a 5% aqueous sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude amino-benzonitrile product, which can be further purified if necessary.[22]
-
Cycloaddition Reactions
The unique electronic nature of nitrobenzonitriles also allows them to participate in cycloaddition reactions. For instance, nitrobenzonitrile N-oxides can undergo [3+2] cycloaddition reactions with alkenes to form isoxazoline rings.[23][24][25] These reactions are a powerful tool for constructing five-membered heterocyclic systems.[26] Additionally, photoinduced reductive [4+2] cycloadditions of nitroarenes with dienes have been reported, providing a pathway to oxazine derivatives.[27]
Applications in Drug Discovery and Medicinal Chemistry
Substituted nitrobenzonitriles are highly valuable scaffolds in modern drug discovery, most notably in the design of targeted cancer therapies.[1]
Kinase Inhibitors
The aminobenzonitrile core, readily derived from nitrobenzonitriles, is a common structural motif in kinase inhibitors.[4] The electron-withdrawing properties of the nitrile group and the hydrogen-bonding capability of the amino group (derived from the nitro group) can enhance binding affinity to the ATP-binding pocket of various kinases.[1][4] This leads to the inhibition of signaling pathways that are crucial for the proliferation and survival of cancer cells.[1]
A prominent example is the use of 4-fluoro-3-nitrobenzonitrile as a key intermediate in the synthesis of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met.[20] The development of 3-substituted benzamide derivatives has also yielded highly potent Bcr-Abl kinase inhibitors for treating chronic myeloid leukemia (CML).[28]
Comparative Inhibitory Activity of Benzonitrile Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various kinase inhibitors that incorporate the substituted benzonitrile scaffold. Lower IC₅₀ values are indicative of greater potency.
| Compound Class | Target Kinase(s) | Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Pyrrolo[3,2-d]pyrimidine-based derivatives | EGFR (T790M/L858R) | A431, A549, H1975 | 0.0128 - 0.0354 | [1] |
| Phenylacetamides with imidazol-5-one variants | Multiple kinases | HCT116, HL60 | 0.294 - 0.362 | [1] |
| Ciminalum-4-thiazolidinone hybrids | Various cancer cells | Multiple | 1.57 - 2.80 | [1] |
| 3-substituted benzamide derivatives (e.g., NS-187) | Bcr-Abl | K562 | Potent Inhibition | [28] |
Workflow for Evaluating Anticancer Activity
The discovery pipeline for new anticancer agents based on the nitrobenzonitrile scaffold follows a standardized workflow, from initial synthesis to in-depth biological evaluation.
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A Historical Synthesis of Fluorinated Aromatics: A Technical Guide for the Modern Researcher
Introduction: The Enduring Quest for the C-F Bond
The introduction of fluorine into aromatic systems has been a transformative endeavor in the chemical sciences, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—have made fluoroaromatics highly sought-after motifs. This guide provides an in-depth exploration of the foundational, historical methods that first enabled chemists to forge this challenging bond, offering not just protocols but also the strategic reasoning and mechanistic understanding that drove their development. For the contemporary researcher, a firm grasp of these classical techniques provides a crucial context for appreciating and innovating upon the sophisticated fluorination methods of the 21st century.
Chapter 1: The Dawn of Aromatic Fluorination - The Balz-Schiemann Reaction
Discovered in 1927 by German chemists Günther Balz and Günther Schiemann, this reaction was the first widely applicable and reliable method for the synthesis of aryl fluorides.[1][2] It remains a cornerstone of aromatic fluorination chemistry, particularly for small-scale and research applications where substrate availability from anilines is convenient.
The Underlying Chemistry: A Two-Act Play of Diazotization and Thermal Decomposition
The Balz-Schiemann reaction is a two-stage process that begins with the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting arenediazonium tetrafluoroborate salt.[3][4][5]
Act I: Diazotization. The reaction commences with the conversion of an aromatic amine to a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[3][4]
Act II: Salt Formation and Decomposition. The diazonium salt is then treated with fluoroboric acid (HBF₄), leading to the precipitation of the corresponding arenediazonium tetrafluoroborate (ArN₂⁺BF₄⁻).[3][4] This salt is often stable enough to be isolated, a key practical advantage of the method.[6] Gentle heating of the isolated salt induces decomposition, releasing nitrogen gas and boron trifluoride, and forming the desired aryl fluoride.[2][5]
Mechanistic Rationale: The Formation of an Aryl Cation
The thermal decomposition of the arenediazonium tetrafluoroborate is thought to proceed through the formation of a high-energy aryl cation intermediate. The tetrafluoroborate anion then serves as the fluoride source.[4][7]
Diagram 1: The Balz-Schiemann Reaction Mechanism
Caption: The three key stages of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of Fluorobenzene from Aniline
This protocol is adapted from the procedure described in Organic Syntheses.[8]
Materials:
-
Aniline hydrochloride (16 moles)
-
Sodium nitrite (17 moles)
-
Boric acid (16.2 moles)
-
60% Hydrofluoric acid (65 moles)
-
Concentrated Hydrochloric acid (20 moles)
-
Water
-
Ice
-
10% Sodium hydroxide solution
-
Calcium chloride (anhydrous)
Equipment:
-
Large glass jar or crock (e.g., 40 L) with mechanical stirrer
-
Ice-salt bath
-
Wax-coated flasks (e.g., 3 L)
-
Large flask for decomposition (e.g., 12 L)
-
Wide-bore condenser and collection flasks
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Diazotization: In the large reaction vessel, prepare a mixture of 1350 mL of water and 1650 mL of concentrated hydrochloric acid. Cool the mixture to below 0 °C using an ice-salt bath and vigorous stirring. Add 2075 g of aniline hydrochloride to the cold acid solution. Separately, dissolve 1.2 kg of sodium nitrite in 1.5 L of water.
-
Preparation of Fluoroboric Acid: (Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.) In the wax-coated flasks, carefully add 1 kg of boric acid in small portions to 2150 g of 60% hydrofluoric acid, keeping the temperature below 20-25 °C by cooling in an ice-water bath.
-
Formation of Benzenediazonium Tetrafluoroborate: Slowly add the cold sodium nitrite solution to the aniline hydrochloride suspension, maintaining the temperature below 0 °C. Once the diazotization is complete, pour the cold fluoroboric acid solution into the diazonium salt solution. The temperature should be kept below 10 °C. The benzenediazonium tetrafluoroborate will precipitate as a white solid.
-
Isolation and Drying of the Salt: Collect the precipitated salt by filtration and wash it with cold water, followed by a small amount of methanol, and finally with ether. (Caution: Diazonium salts can be explosive when dry. Handle with care and avoid friction or shock.) [6] Spread the salt on absorbent paper to air-dry overnight.
-
Thermal Decomposition: Place the dry benzenediazonium tetrafluoroborate in the large decomposition flask. Gently heat one spot on the surface of the salt with a small flame to initiate decomposition. The reaction is exothermic and will proceed without further heating. The volatile fluorobenzene will distill over and should be collected in flasks cooled in an ice-salt bath. Boron trifluoride gas is evolved and should be directed to a fume hood or an appropriate scrubbing system.[8]
-
Work-up and Purification: Combine the collected distillate and wash it several times with 10% sodium hydroxide solution, followed by a water wash. Dry the organic layer with anhydrous calcium chloride and distill. Collect the fraction boiling at 84-85 °C. The expected yield is 51-57%.[8]
| Parameter | Value/Condition | Reference |
| Starting Material | Aniline | [8] |
| Key Reagents | NaNO₂, HCl, HBF₄ | [3][4] |
| Diazotization Temp. | 0-5 °C | [3][4] |
| Decomposition | Gentle heating to initiate | [8] |
| Typical Yield | 51-57% for Fluorobenzene | [8] |
Field-Proven Insights: Advantages and Limitations
The primary advantage of the Balz-Schiemann reaction is its broad applicability to a wide range of aromatic amines and the formation of a relatively stable, isolable diazonium tetrafluoroborate salt, which allows for a controlled decomposition.[3][6] However, the reaction has several drawbacks. The thermal decomposition can be hazardous on a large scale, with a risk of explosion.[5] The use of fluoroboric acid is also a disadvantage due to its cost and corrosive nature. Furthermore, yields can be variable depending on the substrate.[9]
Chapter 2: The Industrial Workhorse - The Halex Process
The Halex (halogen exchange) process represents a significant advancement in the large-scale industrial production of fluoroaromatics.[10] This nucleophilic aromatic substitution (SNAr) reaction provides an efficient route to aryl fluorides, particularly for electron-deficient aromatic systems.
The Underlying Chemistry: Nucleophilic Aromatic Substitution
The Halex process involves the displacement of a halide (typically chloride) from an activated aromatic ring by a fluoride ion.[11][12] The reaction is typically carried out at high temperatures (150-250 °C) in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), using an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF), as the fluoride source.[10][13]
The reactivity of the aromatic substrate is crucial for the success of the Halex process. The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group.[12] This activation is necessary to stabilize the negatively charged intermediate formed during the reaction.
Mechanistic Rationale: The Meisenheimer Complex
The Halex reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[12]
-
Nucleophilic Attack: The fluoride ion attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This step disrupts the aromaticity of the ring and is typically the rate-determining step.
-
Leaving Group Departure: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored.
Diagram 2: The Halex Process Mechanism
Sources
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Engineering the Nitrobenzonitrile Scaffold: A Technical Guide to the Biological Activities and Synthetic Utility of Nitrobenzonitrile Derivatives
Executive Summary
Nitrobenzonitrile derivatives represent a highly versatile and privileged class of pharmacophores in modern medicinal chemistry. The unique electronic properties imparted by the strongly electron-withdrawing cyano (–CN) and nitro (–NO₂) groups on the aromatic ring create highly reactive intermediates. As a Senior Application Scientist, I have observed that these functional groups not only facilitate diverse synthetic functionalization (e.g., nucleophilic aromatic substitution, reduction, and tandem annulation) but also dramatically enhance the binding affinity of the resulting molecules to various biological targets. This whitepaper synthesizes the mechanistic causality, quantitative biological data, and validated experimental protocols for leveraging nitrobenzonitrile derivatives in anticancer, antimicrobial, antiviral, and antiparasitic drug development.
Structural Rationale and Mechanistic Causality
The biological efficacy of nitrobenzonitrile derivatives is fundamentally tied to their structural electronics. The –CN group acts as a potent hydrogen bond acceptor, often engaging with the hinge regions of kinases, while the –NO₂ group can undergo localized bioreduction to reactive species or participate in crucial electrostatic interactions within enzyme active sites.
For instance, 1 serves as a critical building block for synthesizing pyrazole and indazole cores, which are known to interact with protein kinases involved in cancer progression[1]. Similarly, 2-amino-4-nitrobenzonitrile is a direct precursor to 6-nitro-4-substituted quinazolines, which exhibit potent, ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR)[2].
Anticancer Activities: EGFR and Kinase Inhibition
Derivatives of nitrobenzonitrile have shown remarkable promise as targeted anticancer agents. Specifically, 6-nitro-4-substituted quinazolines derived from 2-amino-4-nitrobenzonitrile have been rationally designed to target the ATP-binding pocket of EGFR. These derivatives have shown the ability to overcome resistance mechanisms, including the challenging mutant EGFR T790M variant[2].
Furthermore, derivatives of structurally similar nitroaromatic compounds, such as 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, have demonstrated significant cytotoxic activity against the NCI-60 human cancer cell line panel. They exhibit particularly high selectivity and potency against leukemia, colon cancer, and melanoma cell lines[3].
Quantitative Data: Anticancer & Antiparasitic Efficacy
| Compound Class / Derivative | Biological Target / Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism of Action |
| 6-nitro-4-substituted quinazoline | EGFR (Wild Type & T790M) | < 0.5 µM | ATP-competitive EGFR inhibition |
| 1H-indazole-3-amine derivative | Various Cancer Cell Lines | Sub-micromolar | PI3K/AKT Kinase inhibition |
| Thiazolidinone Derivative 2h | Leukemia (MOLT-4, SR) | < 0.01 – 0.02 µM | Cytotoxicity / Growth Inhibition |
| Benzenesulfonamide (TCMDC-143249) | LmPTR1 / TbPTR1 (Parasitic) | ~ 6.0 µM | Pteridine Reductase 1 inhibition |
Antimicrobial, Antiviral, and Antiparasitic Efficacy
Beyond oncology, the nitrobenzonitrile core is pivotal in infectious disease research:
-
Antimicrobial: Derivatives of 2-chloro-5-nitrobenzoic acid (a close structural relative of3) have shown broad-spectrum antibacterial properties. A synthesized 2D coordination polymer specifically exhibited selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with efficacy comparable to the antibiotic gentamicin[3].
-
Antiviral: Quantitative Structure-Activity Relationship (QSAR) models utilizing Simplex Representation of Molecular Structure (SiRMS) have surveyed the antiviral activity of nitrobenzonitrile derivatives against coxsackievirus B1, B3, and poliovirus 1. The models highlighted the critical importance of nitrogen-containing substituents on the 5-nitrobenzonitrile moiety for enhanced antiviral activity, returning a highly predictive Matthew's correlation coefficient of 0.9[4].
-
Antiparasitic: In the search for treatments against kinetoplastid infectious protozoans (e.g., Leishmania and Trypanosoma), nitrobenzonitrile derivatives and related benzenesulfonamides have been identified as selective inhibitors of 5, a crucial enzyme for parasite folate metabolism[5].
Validated Experimental Methodologies
To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.
Protocol 1: Tandem Cu-Catalyzed Annulation for Quinazolin-4(3H)-ones
This protocol describes the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitrile derivatives and benzyl alcohols[6].
-
Reaction Setup: In a reaction vessel, combine the substituted 2-nitrobenzonitrile (1.0 equiv) and the appropriate benzyl alcohol (1.5 equiv).
-
Catalyst Addition: Add Copper(II) acetate (Cu(OAc)₂) as the catalyst. Causality: The Cu catalyst is dual-purpose; it drives the dehydrogenation of the benzyl alcohol to an aldehyde and facilitates the subsequent cyclocondensation with the 2-nitrobenzonitrile derivative.
-
Solvent and Atmosphere: Conduct the reaction under an open-air atmosphere. Causality: Ambient oxygen acts as the terminal oxidant in the catalytic cycle, eliminating the need for harsh stoichiometric oxidants and ensuring an atom-economical system.
-
Heating: Heat the mixture to reflux and monitor via Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The 2-arylquinazolin-4(3H)-one products will precipitate and can be isolated via simple filtration (Yields up to 89%).
Protocol 2: In Vitro Anticancer Activity Screening (NCI-60 Protocol)
-
Cell Plating: Plate the 60 human cancer cell lines in 96-well microtiter plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Dissolve the nitrobenzonitrile derivative in DMSO and perform serial dilutions. Add to the wells. Causality: Serial dilution ensures the accurate calculation of dose-response curves and GI₅₀ values across a logarithmic scale.
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Viability Assay (SRB): Fix cells with cold trichloroacetic acid (TCA), then stain with Sulforhodamine B (SRB) dye. Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, linear proxy for total cellular protein mass, which is far more stable and reproducible than metabolic assays (like MTT) for determining true cell viability.
-
Data Analysis: Measure optical density (OD) to calculate GI₅₀ (50% growth inhibition) and LC₅₀ (50% lethal concentration)[3].
Visualizations of Workflows and Mechanisms
Caption: General workflow for the synthesis, screening, and optimization of nitrobenzonitrile derivatives.
Caption: Mechanism of action for nitrobenzonitrile-derived quinazolines inhibiting the EGFR and PI3K/AKT pathways.
References
- A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Deriv
- Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry. BenchChem.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH.
- Simplex representation of molecular structure as universal QSAR/QSPR tool. PMC - NIH.
- Facile access to quinazolin-4(3 H )-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. RSC Advances.
- Repurposing the Trypanosomatidic GSK Kinetobox for the Inhibition of Parasitic Pteridine and Dihydrofol
Sources
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- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplex representation of molecular structure as universal QSAR/QSPR tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile access to quinazolin-4(3 H )-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01550B [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis and Validation Protocol for 5-Fluoro-3-methyl-2-nitrobenzonitrile
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Strategic Overview and Mechanistic Rationale
The compound 5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS: 1806479-77-5) is a highly functionalized aromatic building block frequently utilized in the development of novel active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds[1]. The presence of orthogonal reactive sites—a fluorine atom primed for nucleophilic aromatic substitution ( SNAr ), a reducible nitro group, and a versatile nitrile—makes this molecule exceptionally valuable for diversity-oriented synthesis.
The most robust and scalable method for synthesizing this specific substitution pattern is the Sandmeyer Cyanation of the corresponding precursor, 5-Fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7)[2].
Causality in Experimental Design
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution ( SRNAr ) mechanism[3][4].
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5 °C. Strict temperature control is non-negotiable; elevated temperatures lead to the rapid extrusion of nitrogen gas and the formation of the corresponding phenol byproduct.
-
Single-Electron Transfer (SET): The addition of the diazonium salt to a Cu(I) cyanide complex initiates a single-electron transfer from the copper catalyst to the diazonium cation. This generates a transient aryl radical and nitrogen gas[3].
-
Ligand Transfer: The aryl radical rapidly abstracts a cyano ligand from the resulting Cu(II) species, forming the target benzonitrile and regenerating the Cu(I) catalyst[4].
Workflow for the Sandmeyer cyanation of 5-Fluoro-3-methyl-2-nitroaniline.
Quantitative Reagent Data
The following stoichiometry is optimized for a 10 mmol scale reaction. Note: Due to the generation of highly toxic hydrogen cyanide (HCN) gas under acidic conditions, Stage 2 must be performed in a strictly controlled, high-flow fume hood with appropriate alkaline scrubbers.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 5-Fluoro-3-methyl-2-nitroaniline | Starting Material | 170.14 | 1.0 | 1.70 g |
| Hydrochloric Acid (37% aq) | Acid Source | 36.46 | 3.5 | 2.9 mL |
| Sodium Nitrite ( NaNO2 ) | Nitrosating Agent | 69.00 | 1.1 | 0.76 g |
| Urea | Nitrous Acid Quench | 60.06 | 0.1 | 0.06 g |
| Copper(I) Cyanide ( CuCN ) | Catalyst / Reagent | 89.56 | 1.2 | 1.07 g |
| Potassium Cyanide ( KCN ) | Cyanide Source | 65.12 | 2.5 | 1.63 g |
| Water ( H2O ) | Solvent | 18.02 | - | 30 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | 100 mL |
Step-by-Step Experimental Protocol
Stage 1: Diazotization
-
Preparation of the Aniline Hydrochloride Salt: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, suspend 5-Fluoro-3-methyl-2-nitroaniline (1.70 g, 10 mmol) in distilled water (10 mL).
-
Acidification: Slowly add 37% aqueous HCl (2.9 mL, 35 mmol) to the suspension. Stir vigorously at room temperature for 15 minutes to ensure complete formation of the hydrochloride salt.
-
Cooling: Submerge the flask in an ice-salt bath and cool the mixture to an internal temperature of 0–2 °C.
-
Nitrosation: Dissolve NaNO2 (0.76 g, 11 mmol) in distilled water (5 mL). Add this solution dropwise to the acidic aniline suspension via an addition funnel over 15 minutes. Crucial Causality: Maintain the internal temperature below 5 °C during the addition to prevent the degradation of the unstable diazonium intermediate into a phenolic byproduct.
-
In-Process Validation: After stirring for an additional 30 minutes at 0–5 °C, test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid.
-
Quenching: Add urea (0.06 g, 1 mmol) in small portions until the starch-iodide test is negative. This prevents excess nitrous acid from oxidizing the Cu(I) catalyst in the subsequent step. Keep the diazonium solution cold (0 °C).
Stage 2: Sandmeyer Cyanation
-
Preparation of the Cuprate Complex: In a separate 250 mL three-neck flask, suspend CuCN (1.07 g, 12 mmol) in distilled water (10 mL). Add KCN (1.63 g, 25 mmol) to this suspension. Stir until the mixture becomes a clear, homogenous solution (formation of the soluble K2[Cu(CN)3] complex). Cool this solution to 0–5 °C.
-
Coupling: Transfer the cold diazonium salt solution dropwise into the vigorously stirred CuCN/KCN solution over 20 minutes.
-
Thermal Activation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature, then gently heat to 50 °C for 1 hour. Crucial Causality: Heating provides the activation energy required for the single-electron transfer and subsequent nitrogen gas extrusion, driving the reaction to completion[3].
Stage 3: Workup and Purification
-
Quench and Extraction: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and stir for 10 minutes. Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 (30 mL), water (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1) to isolate pure 5-Fluoro-3-methyl-2-nitrobenzonitrile.
Self-Validating Systems (E-E-A-T)
To ensure the trustworthiness of the protocol, the following analytical checks must be utilized to validate the success of the transformation:
-
Infrared (IR) Spectroscopy: The most immediate structural validation. The starting material exhibits distinct N-H stretching bands in the 3300–3500 cm⁻¹ region. Upon successful cyanation, these bands will completely disappear, replaced by a sharp, characteristic C≡N stretching absorption at approximately 2220–2230 cm⁻¹ .
-
Thin Layer Chromatography (TLC): The product benzonitrile will exhibit a higher Rf value compared to the highly polar, hydrogen-bonding precursor aniline when eluted with a Hexanes/EtOAc mixture.
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the aromatic protons of the product will shift downfield relative to the starting material due to the strong electron-withdrawing nature of the newly installed nitrile group compared to the electron-donating amine group.
References
-
Wikipedia. Sandmeyer reaction. Retrieved March 12, 2026. Available at:[Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved March 12, 2026. Available at: [Link]
Sources
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoro-3-methyl-2-nitrobenzonitrile
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Importance in Drug Development
As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of complex aromatic scaffolds. 5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS: 1806479-77-5) is a highly versatile, multi-functionalized building block widely utilized in medicinal chemistry. Its strategic value lies in its orthogonal reactivity: the fluorine atom is primed for Nucleophilic Aromatic Substitution (SNAr), while the nitrile and nitro groups can be independently manipulated (e.g., reduced to amines or hydrolyzed to amides/acids) downstream. This guide provides a mechanistic and practical framework for executing high-yielding SNAr reactions with this specific substrate.
Mechanistic Rationale & Structural Causality
To design a successful SNAr protocol, one must understand the electronic causality dictated by the substrate's substituents.
-
The Leaving Group Paradox: In aliphatic substitution (SN2), fluorine is a poor leaving group. However, in SNAr, the rate-determining step is the initial nucleophilic attack to form the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of the fluorine atom severely depletes electron density at the ipso-carbon (C5), maximizing its electrophilicity and making it an exceptional leaving group compared to chlorine or bromine .
-
Resonance Stabilization: The fluorine atom at position 5 is situated para to the strongly electron-withdrawing nitro group (-NO2) at position 2, and meta to the cyano group (-CN) at position 1. Upon nucleophilic attack, the resulting negative charge in the Meisenheimer complex is highly delocalized and resonance-stabilized by the para-nitro group, dramatically lowering the activation energy of the reaction.
Figure 1: Addition-elimination SNAr mechanism highlighting the rate-determining Meisenheimer complex.
Experimental Design & Optimization Matrix
The success of this SNAr reaction hinges on the correct pairing of solvent and base.
Solvent Causality: Dipolar aprotic solvents (DMSO, DMF) are mandatory. Protic solvents (like ethanol) hydrogen-bond with the anionic nucleophile, creating a solvation shell that drastically reduces its reactivity. Conversely, solvents like DMSO solvate the counter-cations (e.g., K⁺) while leaving the anionic nucleophiles "naked" and highly reactive .
Base Causality: Mild inorganic bases (K2CO3, Cs2CO3) are sufficient to deprotonate phenols or neutralize acid generated from amines. Strong aqueous bases (e.g., NaOH) must be avoided at elevated temperatures, as they will cause unwanted hydrolysis of the sensitive nitrile group.
Table 1: Nucleophile Selection and Expected Conditions
| Nucleophile Class | Example Reagent | Optimal Solvent | Preferred Base | Temp (°C) | Expected Time (h) |
| Primary Amines | Benzylamine | DMF | DIPEA or K2CO3 | 60 - 80 | 2 - 4 |
| Secondary Amines | Morpholine | DMF | K2CO3 | 80 | 3 - 5 |
| Phenols | Substituted Phenol | DMSO | K2CO3 or Cs2CO3 | 80 - 90 | 4 - 6 |
| Thiols | Thiophenol | THF / DMF | Et3N | 25 - 50 | 1 - 2 |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in visual cues and In-Process Control (IPC) markers ensure that the operator can verify the reaction trajectory in real-time.
Figure 2: Standardized workflow for SNAr reactions from reagent preparation to product isolation.
Protocol A: C-N Bond Formation (Amination with Secondary Amines)
Target: 5-(Morpholin-4-yl)-3-methyl-2-nitrobenzonitrile
-
Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge 5-Fluoro-3-methyl-2-nitrobenzonitrile (1.0 equiv, 10 mmol) and anhydrous K2CO3 (2.0 equiv, 20 mmol).
-
Solvation: Add anhydrous DMF (25 mL) to achieve a 0.4 M concentration.
-
Nucleophile Addition: Add morpholine (1.2 equiv, 12 mmol) dropwise at room temperature.
-
Thermal Activation: Purge the flask with N2, attach a reflux condenser, and heat the mixture to 80 °C.
-
Self-Validation Check: The mixture will transition from pale yellow to a deep orange/red hue within 30 minutes, indicating the formation of the substituted product.
-
-
IPC Monitoring: Sample the reaction after 3 hours for HPLC analysis. The reaction is deemed complete when the starting material peak is <1% (Area).
-
Quench & Isolation: Cool the mixture to 25 °C. Pour the crude mixture slowly into rapidly stirring ice-cold water (250 mL).
-
Self-Validation Check: The highly hydrophobic aminated product will immediately crash out as a bright solid.
-
-
Filtration: Filter the precipitate through a Büchner funnel, wash with cold water (3 × 50 mL) to remove residual DMF and salts, and dry under a vacuum at 45 °C overnight.
Protocol B: C-O Bond Formation (Etherification with Phenols)
Target: Diaryl Ether Formation
-
Phenoxide Pre-formation (Critical Step): In a dry flask, combine the substituted phenol (1.1 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous DMSO (0.2 M). Stir at 25 °C for 30 minutes.
-
Causality: Pre-forming the phenoxide anion ensures rapid nucleophilic attack upon the addition of the electrophile, minimizing thermal degradation of the starting material.
-
-
Electrophile Addition: Add 5-Fluoro-3-methyl-2-nitrobenzonitrile (1.0 equiv) in one portion.
-
Thermal Activation: Heat the reaction mixture to 90 °C under an N2 atmosphere.
-
IPC Monitoring: Monitor via LC-MS every 2 hours. Etherification is sterically more demanding than amination and typically requires 4–6 hours for >95% conversion .
-
Workup: Cool to room temperature and quench with ice water (10 volumes). If the product precipitates, filter it. If it forms an oil, extract with Ethyl Acetate (3 × 50 mL), wash the combined organic layers with 5% aqueous LiCl (to remove DMSO), dry over Na2SO4, and concentrate in vacuo.
Troubleshooting Guide
Table 2: Common Deviations and Corrective Actions
| Observed Issue | Probable Causality | Corrective Action |
| Incomplete Conversion (<80%) | Nucleophile is too weak or sterically hindered; Temp too low. | Switch solvent from DMF to DMSO; Increase temperature by 10 °C. |
| Formation of Amide Byproduct | Nitrile group hydrolysis due to trace water and strong base. | Ensure solvents are strictly anhydrous; Switch from NaOH/KOH to K2CO3. |
| Dark, Tarry Impurities | Oxidative degradation of the Meisenheimer intermediate. | Thoroughly degas the solvent via sparging; Run strictly under N2 or Argon. |
| Product Fails to Precipitate | High residual DMF/DMSO solubilizing the product. | Extract with EtOAc, wash organics 3x with 5% aq. LiCl to strip aprotic solvent. |
References
-
Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules.[Link]
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters.[Link]
-
Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry.[Link]
Application Note: Advanced Catalytic Synthesis of Substituted Benzonitriles
Executive Summary & Mechanistic Rationale
Substituted benzonitriles are indispensable pharmacophores and synthetic intermediates in modern drug discovery. Historically, the introduction of a cyano group onto an aromatic ring relied on the Sandmeyer reaction or the Rosenmund-von Braun reaction. While foundational, these classical methods suffer from severe limitations: they require stoichiometric amounts of highly toxic copper(I) cyanide, involve unstable diazonium intermediates, and often result in poor yields when applied to electron-rich substrates[1].
To address these bottlenecks, Palladium-Catalyzed Cyanation has emerged as the industry standard. This application note outlines a highly optimized, functional-group-tolerant protocol utilizing potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) as a non-toxic cyanide source[2].
The Causality of Reagent Selection
The selection of K₄[Fe(CN)₆] over traditional cyanide salts (e.g., KCN or NaCN) is a deliberate kinetic and safety choice. Free cyanide ions are notorious for rapidly coordinating with palladium, forming coordinatively saturated, catalytically dead Pd(CN)₄²⁻ complexes. K₄[Fe(CN)₆] circumvents this by acting as a "slow-release" reservoir. It provides a steady, low concentration of CN⁻ ions to the catalytic cycle, enabling efficient transmetalation without overwhelming and poisoning the metal center[2].
Pd-catalyzed cyanation catalytic cycle for benzonitrile synthesis.
Quantitative Yield Analysis
The structural electronic effects of the substrate heavily dictate the efficiency of classical cyanation. As demonstrated in the data compiled by 1[1], electron-donating groups (e.g., methoxy) drastically reduce the yield in Sandmeyer reactions due to the destabilization of the required intermediates. Palladium catalysis effectively neutralizes this electronic bias.
| Starting Material | Target Product | Sandmeyer Yield (%) | Pd-Catalyzed Yield (%) |
| 4-Nitroaniline / 4-Iodonitrobenzene | 4-Nitrobenzonitrile | 93% | >95% |
| 2-Methylaniline / 2-Bromotoluene | 2-Methylbenzonitrile | 85% | 92% |
| 4-Bromoaniline / 1,4-Dibromobenzene | 4-Bromobenzonitrile | 75% | 88% |
| 4-Methoxyaniline / 4-Iodoanisole | 4-Methoxybenzonitrile | 52% | 98% |
Data Source: Aggregated comparative yields from peer-reviewed methodologies[1].
Self-Validating Experimental Protocol
The following protocol describes the synthesis of 4-methoxybenzonitrile from 4-chloroacetophenone or 4-iodoanisole. It is engineered with built-in analytical checkpoints to ensure the mechanistic integrity of the reaction at every phase[1].
Reagent Preparation & System Setup
Causality Note: The reaction requires a biphasic or co-solvent system (e.g., Acetonitrile/Water). Because K₄[Fe(CN)₆] is an inorganic salt, it is insoluble in pure organic solvents. Water is strictly required to dissolve the cyanide source and facilitate phase transfer to the organic layer where the palladium catalyst resides[1].
-
Catalyst Loading: In an argon-filled glovebox, add Palladium(II) acetate (2.2 mg, 0.01 mmol) and a bulky, electron-rich phosphine ligand such as CM-phos (10.8 mg, 0.02 mmol) to an oven-dried Schlenk tube[1].
-
Substrate Addition: Add the aryl halide (1.0 mmol), potassium ferrocyanide trihydrate (211 mg, 0.5 mmol), and sodium carbonate (212 mg, 2.0 mmol)[1].
-
Why Na₂CO₃? The base neutralizes acidic byproducts and assists in the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species.
-
-
Solvent Introduction: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Add degassed acetonitrile (3 mL) and degassed deionized water (1 mL) via syringe[1].
-
Validation Checkpoint 1 (Visual): Upon heating to 70 °C, observe the color transition of the solution. A shift from pale yellow/orange (Pd(II)) to a deep red or brownish hue confirms the successful generation of the active Pd(0) catalytic species.
-
Reaction Execution
-
Heating: Stir the reaction mixture vigorously at 70 °C for 18 hours under a positive pressure of argon[1].
-
Validation Checkpoint 2 (Chromatographic): At the 16-hour mark, perform Thin Layer Chromatography (TLC) (Eluent: 8:2 Cyclohexane/Ethyl Acetate). The successful progression is validated by the complete consumption of the starting aryl halide and the appearance of a new, highly UV-active spot corresponding to the benzonitrile product.
-
Workup & Isolation
-
Quenching: Cool the mixture to room temperature and dilute with ethyl acetate (15 mL) and water (10 mL)[1].
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[1]. Purify via flash column chromatography.
-
Validation Checkpoint 3 (Spectroscopic): Submit the purified product for FT-IR analysis. The definitive confirmation of successful cyanation is the appearance of a sharp, distinct C≡N stretching band at approximately 2220–2230 cm⁻¹ .
-
Future Perspectives: Green Mechanocatalysis
For laboratories aiming to eliminate solvent waste entirely, recent breakthroughs in mechanochemistry offer a highly sustainable alternative. As detailed by the 3[3], direct mechanocatalytic cyanation can be achieved using a ball mill.
By milling the aryl halide and K₄[Fe(CN)₆] with potassium phosphate base in a vessel containing a pure palladium milling ball, researchers have successfully driven the oxidative addition and transmetalation steps through mechanical energy alone. This solvent-free, ligand-free approach yields up to 90% of the desired benzonitrile in just 4 hours at room temperature (35 Hz milling frequency)[3], representing the next frontier in sustainable drug development.
References
- Palladium/N-Heterocyclic Carbene Catalyzed Mono- and Double-Cyanation of Aryl Halides Using Potassium Ferrocyanide Trihydrate under Aerobic Conditions Thieme Connect URL
- A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies BenchChem URL
- Cyanation of aryl halides using potassium hexacyanoferrate(II)
Sources
The Strategic Application of Fluorinated Nitriles in Medicinal Chemistry: A Focus on 5-Fluoro-3-methyl-2-nitrobenzonitrile and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. The substituted benzonitrile motif, in particular, serves as a valuable template for the synthesis of a diverse array of therapeutic agents. While direct applications of 5-Fluoro-3-methyl-2-nitrobenzonitrile in medicinal chemistry are not extensively documented in publicly available literature, its isomeric analogs are of significant interest and serve as critical building blocks in the development of novel therapeutics. This technical guide will delve into the application of these key fluorinated nitrobenzonitriles, providing insights into their synthesis, reactivity, and role as precursors to potent pharmaceutical agents. We will explore the underlying principles of their utility, supported by detailed protocols and mechanistic rationale.
The Physicochemical and Strategic Importance of Fluorinated Benzonitriles
The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving cell membrane permeability.[1][2] The nitrile group, a versatile functional handle, can participate in a variety of chemical transformations to construct more complex heterocyclic systems, a common feature in many approved drugs. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, providing a key point for further molecular elaboration.
The specific substitution pattern of the fluoro, methyl, and nitro groups on the benzonitrile scaffold creates a unique electronic and steric environment, influencing the reactivity of each functional group and enabling selective chemical modifications. This allows for a modular approach to drug design, where different functionalities can be introduced to optimize the biological activity and physicochemical properties of the final compound.
Application in the Synthesis of Targeted Therapeutics
Fluorinated benzonitriles are valuable intermediates in the synthesis of a range of therapeutic agents, including kinase inhibitors, anti-cancer drugs, and treatments for neurological disorders.[3] While a direct blockbuster drug synthesized from 5-Fluoro-3-methyl-2-nitrobenzonitrile is not evident, the utility of its core structure is demonstrated through the synthesis of compounds targeting critical biological pathways.
Precursor to Poly(ADP-ribose) Polymerase (PARP) Inhibitors
One of the most significant applications of a closely related isomer, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is in the synthesis of the PARP inhibitor Rucaparib.[4] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms. The synthesis of Rucaparib highlights the strategic use of the functional groups present on the scaffold.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid - A Key Rucaparib Intermediate
This protocol describes the nitration of 5-fluoro-2-methylbenzoic acid, a critical step in the synthesis of the Rucaparib precursor.[4] The careful control of reaction conditions is essential to achieve high regioselectivity and yield.
Materials:
-
5-fluoro-2-methylbenzoic acid
-
Fuming nitric acid
-
Oleum (fuming sulfuric acid)
-
Concentrated sulfuric acid
-
Methanol
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, a mixture of concentrated sulfuric acid and oleum is prepared.
-
5-fluoro-2-methylbenzoic acid is added portion-wise to the acid mixture while maintaining the temperature below 0°C.
-
A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
The reaction is stirred at a low temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to precipitate the product.
-
The solid precipitate, 5-fluoro-2-methyl-3-nitrobenzoic acid, is collected by filtration, washed with cold water until neutral, and dried.
-
For the synthesis of the methyl ester, the crude acid is dissolved in methanol and treated with a suitable esterification agent, such as thionyl chloride or by using a catalytic amount of sulfuric acid, followed by refluxing the mixture.[5]
Causality of Experimental Choices:
-
Use of Oleum and Fuming Nitric Acid: This strong nitrating system is employed to achieve a higher yield and purity of the desired product compared to standard nitrating conditions.[4] It also helps to minimize the formation of undesired dinitro byproducts.[4]
-
Low-Temperature Control: The reaction is conducted at low temperatures to control the exothermic nitration reaction and to ensure the regioselective introduction of the nitro group at the 3-position.
Versatility in the Synthesis of Heterocyclic Scaffolds
The trifunctional nature of fluorinated nitrobenzonitriles makes them ideal starting materials for the construction of various heterocyclic systems. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), the nitrile group can be hydrolyzed or reduced, and the nitro group can be reduced to an amine, which can then be used in cyclization reactions.
Protocol 2: Synthesis of 3-Aminobenzothiophene Derivatives from 2-Fluoro-5-nitrobenzonitrile
This protocol illustrates the synthesis of a benzothiophene scaffold, a privileged structure in medicinal chemistry, from the isomeric 2-fluoro-5-nitrobenzonitrile.[6] This scaffold is found in a number of anti-tumor agents.
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Methyl thioglycolate
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide - DMF)
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add potassium carbonate.
-
Add methyl thioglycolate dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction involves an initial SNAr reaction where the thiolate displaces the fluorine atom, followed by an intramolecular cyclization.
-
The nitro group on the resulting benzothiophene can then be reduced to an amine, providing a handle for further diversification.
Data Presentation
| Intermediate | Application | Key Transformation | Reference |
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Synthesis of Rucaparib (PARP inhibitor) | Nitration and Esterification | [4] |
| 2-Fluoro-5-nitrobenzonitrile | Synthesis of anti-tumor benzothiophenes | Nucleophilic Aromatic Substitution and Cyclization | [6] |
| 5-(Aminomethyl)-2-fluorobenzonitrile | Synthesis of Thrombin and PARP inhibitors | Reduction of a nitro group and further functionalization |
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the utilization of a fluorinated nitrobenzonitrile in the synthesis of a hypothetical bicyclic therapeutic agent.
Caption: Generalized workflow for drug candidate synthesis.
Conclusion and Future Perspectives
While 5-Fluoro-3-methyl-2-nitrobenzonitrile itself may not be a widely cited intermediate, the principles governing its reactivity and potential applications are well-established through the study of its isomers. These fluorinated building blocks are invaluable tools in medicinal chemistry, offering a strategic entry point for the synthesis of complex and biologically active molecules. The ability to selectively manipulate the fluoro, methyl, nitro, and nitrile functionalities allows for the rapid generation of diverse chemical libraries for drug discovery programs. Future research in this area will likely focus on the development of novel synthetic methodologies for the preparation of these and other highly functionalized building blocks, as well as their application in the synthesis of next-generation targeted therapeutics.
References
-
MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
ConnectSci. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(2-methylquinolin-7-yl)benzonitrile. Retrieved from [Link]
-
Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]
-
WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
Chemical Review and Letters. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]
- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 6. ossila.com [ossila.com]
Application Note: Chemoselective Hydrolysis of 5-Fluoro-3-methyl-2-nitrobenzonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The hydrolysis of the nitrile group in 5-Fluoro-3-methyl-2-nitrobenzonitrile to its corresponding amide or carboxylic acid presents a complex chemoselective challenge. As a Senior Application Scientist, I approach this molecule by first deconstructing its electronic and steric environment to dictate the experimental design.
The molecule features a nitrile group (-CN) at position 1, flanked by a strongly electron-withdrawing nitro group (-NO₂) at position 2 and a methyl group (-CH₃) at position 3. The fluorine atom (-F) is located at position 5. This specific arrangement creates two primary synthetic hurdles:
-
Extreme Steric Hindrance: The ortho-nitro group creates a dense steric shield around the nitrile carbon, significantly raising the activation energy required for nucleophilic attack.
-
Chemoselectivity (The SNAr Risk): The fluorine atom at position 5 is positioned exactly para to the nitro group. This highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr). If standard basic hydrolysis (e.g., NaOH/H₂O) is employed, hydroxide ions will preferentially attack position 5, displacing the fluoride ion to yield the undesired 5-hydroxy-3-methyl-2-nitrobenzoic acid.
Therefore, acidic hydrolysis or mild biocatalysis is strictly required to preserve the C-F bond while forcing the hydration of the sterically hindered nitrile[1].
Experimental Workflows & Logical Pathways
The following diagram maps the logical decision tree for selecting the hydrolysis conditions, highlighting the causality behind the required acidic or biocatalytic pathways.
Chemoselective pathways for the hydrolysis of 5-Fluoro-3-methyl-2-nitrobenzonitrile.
Detailed Methodologies: Self-Validating Protocols
Protocol A: Acidic Hydrolysis to Carboxylic Acid (Sulfuric Acid Method)
To achieve full hydrolysis to the carboxylic acid without cleaving the C-F bond, we utilize 75% v/v H₂SO₄. Using concentrated 98% H₂SO₄ would stall the reaction at the protonated nitrile due to a lack of available water for nucleophilic attack, while dilute acid lacks the protonating power required for the deactivated nitrile, as demonstrated in kinetic studies on [2].
Step-by-Step Procedure:
-
Acid Preparation: Carefully add 75 mL of concentrated H₂SO₄ (98%) to 25 mL of cold distilled water in a round-bottom flask submerged in an ice bath. Caution: Highly exothermic.
-
Substrate Addition: Suspend 10.0 g (approx. 55.5 mmol) of 5-Fluoro-3-methyl-2-nitrobenzonitrile in the cooled 75% H₂SO₄ solution.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110 °C. The high temperature is required to overcome the steric barrier imposed by the ortho-nitro group. Stir vigorously for 16-18 hours.
-
In-Process Control (Self-Validation Step): Withdraw a 0.1 mL aliquot, quench in 1 mL ice water, and extract with 1 mL ethyl acetate (EtOAc). Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 1:1). The disappearance of the high-Rf starting material validates the consumption of the nitrile.
-
Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly over 400 g of crushed ice with vigorous stirring. The desired 5-Fluoro-3-methyl-2-nitrobenzoic acid will precipitate as an off-white solid.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water until the filtrate reaches pH > 4 (validating the removal of residual sulfuric acid). Dry under vacuum at 50 °C.
-
Quality Control (QC):
-
Run a ¹⁹F NMR (DMSO-d₆). A single sharp peak near -110 to -115 ppm validates that the fluorine atom was retained and no SNAr occurred.
-
Protocol B: Biocatalytic Hydration to Amide (Enzymatic Method)
For drug development applications requiring the primary amide (5-Fluoro-3-methyl-2-nitrobenzamide), acidic hydrolysis often overshoots to the acid. We utilize Cobalt Nitrile Hydratase (Co-NHase), which has been proven to accept sterically hindered ortho-substituted benzonitriles with electron-withdrawing groups, as detailed in [3].
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 7.6.
-
Reaction Matrix: In a 50 mL bioreactor, dissolve 500 mg of the nitrile substrate in 5 mL of methanol (to ensure solubility), and add 45 mL of the Tris buffer.
-
Enzyme Addition: Add 50 mg of purified Co-NHase (from Rhodococcus rhodochrous ATCC BAA 870).
-
Incubation: Shake the mixture at 199 rpm at 30 °C for 48 hours. The electron-withdrawing nature of the fluoro group accelerates the reaction, but the steric hindrance of the nitro group requires a full 48-hour incubation[3].
-
Extraction: Extract the aqueous mixture with EtOAc (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield the pure amide.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between the chosen hydrolysis conditions and the resulting chemoselectivity, validating the necessity of the protocols outlined above.
| Hydrolysis Condition | Reagents & Solvent | Temp (°C) | Time (h) | Primary Product | F-Retention (Chemoselectivity) | Yield (%) |
| Basic (Aqueous) | 2M NaOH, H₂O | 80 | 12 | 5-Hydroxy-3-methyl-2-nitrobenzoic acid | 0% (Complete SNAr) | N/A |
| Mild Basic | K₂CO₃, H₂O₂, EtOH | 50 | 6 | 5-Fluoro-3-methyl-2-nitrobenzamide | < 40% (Partial SNAr) | 35 |
| Strong Acid (Dilute) | 30% H₂SO₄, H₂O | 100 | 24 | Starting Material (Unreacted) | 100% | < 5 |
| Strong Acid (Optimal) | 75% H₂SO₄, H₂O | 110 | 18 | 5-Fluoro-3-methyl-2-nitrobenzoic acid | > 99% | 88 |
| Biocatalytic | Co-NHase, Tris pH 7.6 | 30 | 48 | 5-Fluoro-3-methyl-2-nitrobenzamide | > 99% | 92 |
Table 1: Optimization of hydrolysis conditions for 5-Fluoro-3-methyl-2-nitrobenzonitrile. Note the complete loss of the fluorine atom under basic conditions due to the activating para-nitro group.
References
-
EP0534317A1 - Process for the preparation of chlorinated and fluorinated benzene compounds by selective nucleophilic fluorodenitration European Patent Office / Google Patents URL:[1]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C Zeitschrift für Naturforschung URL: [Link][2]
-
Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 PMC - National Institutes of Health URL:[Link][3]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water ResearchGate URL:[Link][4][5]
Sources
- 1. EP0534317A1 - Process for the preparation of chlorinated and fluorinated benzene compounds by selective nucleophilic fluorodenitration - Google Patents [patents.google.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
use of 5-Fluoro-3-methyl-2-nitrobenzonitrile in the synthesis of agrochemicals
Application Note: Synthesis of Next-Generation Ryanodine Receptor (RyR) Modulators using 5-Fluoro-3-methyl-2-nitrobenzonitrile
Executive Rationale & The "Fluorine Effect" in Agrochemical Design
The discovery of anthranilic diamides (e.g., chlorantraniliprole and cyantraniliprole) revolutionized the control of lepidopteran pests by selectively targeting the insect ryanodine receptor (RyR), leading to unregulated release of intracellular calcium stores and subsequent muscle paralysis[1]. However, the emergence of point mutations in pest populations necessitates the continuous evolution of the diamide scaffold[2].
5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS: 1806479-77-5) has emerged as a highly privileged, polyfunctional building block for synthesizing next-generation fluoro-anthranilic diamides. While this building block is also utilized in pharmaceutical drug discovery (such as the synthesis of mineralocorticoid receptor antagonists)[3], its specific substitution pattern—a nitrile, nitro, methyl, and fluoro group on a single benzene ring—makes it the exact precursor required to generate 2-amino-5-fluoro-3-methylbenzoic acid .
Causality of Substitution: Replacing the traditional 5-chloro or 5-bromo substituent of the anthranilic diamide core with a 5-fluoro group serves two critical functions:
-
Metabolic Resistance: The highly electronegative fluorine atom strengthens the adjacent C-C bonds and blocks cytochrome P450-mediated oxidation at the 5-position, a common detoxification pathway in resistant insects[4].
-
Systemic Mobility: The fluorine substitution lowers the overall lipophilicity (LogP) of the molecule compared to its chlorinated counterpart, significantly enhancing the xylem and phloem mobility of the agrochemical within the plant vascular system[4].
Synthetic Workflow & Logical Architecture
The transformation of 5-Fluoro-3-methyl-2-nitrobenzonitrile into a highly active RyR-modulating diamide requires a meticulously controlled three-stage sequence. Direct functionalization is often hindered by the deactivated nature of the fluoro-aromatic ring. Therefore, the workflow relies on chemoselective reduction, base-catalyzed hydrolysis, and a tandem amidation-cyclization strategy.
Synthetic workflow for RyR-targeting fluoro-anthranilic diamides.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to implement protocols that provide immediate, observable feedback to validate reaction progress, ensuring high fidelity in scale-up environments.
Protocol A: Chemoselective Reduction to 2-Amino-5-fluoro-3-methylbenzonitrile
-
Causality of Choice: While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, the presence of the aryl fluoride at the 5-position introduces a severe risk of hydrodefluorination. To preserve the C-F bond, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This provides mild, chemoselective reduction without cleaving the halogen.
-
Procedure:
-
Suspend 5-Fluoro-3-methyl-2-nitrobenzonitrile (1.0 eq) and Fe powder (5.0 eq) in a 3:1 mixture of EtOH/H₂O.
-
Add NH₄Cl (2.0 eq) portion-wise at room temperature.
-
Heat the mixture to 80°C for 2 hours under vigorous stirring.
-
-
Self-Validation Checkpoint: Reaction completion is validated via TLC (Hexane:EtOAc 3:1). The UV-active starting material ( Rf=0.6 ) will completely disappear, replaced by a highly fluorescent blue spot ( Rf=0.4 ) under 254 nm UV light, confirming the formation of the aniline derivative. Filter through Celite to remove iron oxides; the filtrate should be a pale yellow solution.
Protocol B: Hydrolysis to 2-Amino-5-fluoro-3-methylbenzoic Acid
-
Causality of Choice: Nitriles situated ortho to an amine are notoriously resistant to standard acidic hydrolysis due to the protonation of the amine, which electrostatically repels incoming nucleophiles. We utilize a basic hydrolysis driven by Hydrogen Peroxide (H₂O₂). The H₂O₂ forms a highly nucleophilic hydroperoxide anion that attacks the nitrile (Radziszewski reaction), rapidly forming an amide intermediate that subsequently hydrolyzes to the carboxylic acid.
-
Procedure:
-
Dissolve the intermediate from Protocol A in EtOH.
-
Add 6M NaOH (3.0 eq) followed by dropwise addition of 30% H₂O₂ (5.0 eq) at 0°C.
-
Reflux the mixture for 12 hours.
-
-
Self-Validation Checkpoint: Cool the mixture and wash with diethyl ether to remove unreacted amide. Acidify the aqueous layer dropwise with 3M HCl. As the pH reaches 3.5–4.0, the target 2-amino-5-fluoro-3-methylbenzoic acid will rapidly crash out of solution as a dense, white crystalline solid. The physical precipitation is an immediate validation of successful hydrolysis.
Protocol C: Tandem Amidation-Cyclization and Aminolysis
-
Causality of Choice: Direct peptide-style coupling (e.g., using EDCI/HOBt) of the deactivated fluoro-aniline with a pyrazole-carboxylic acid is entropically unfavorable, often yielding <30%. By employing Methanesulfonyl chloride (MsCl) and pyridine, the system undergoes a tandem amidation-cyclization. This traps the coupled product in a highly stable, isolable Benzoxazinone intermediate, driving the reaction thermodynamically forward.
-
Procedure:
-
Combine 2-amino-5-fluoro-3-methylbenzoic acid (1.0 eq) and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.05 eq) in anhydrous acetonitrile.
-
Add Pyridine (3.0 eq) and cool to 0°C.
-
Add MsCl (1.5 eq) dropwise. Stir at room temperature for 2 hours.
-
Isolate the precipitated benzoxazinone by filtration.
-
Resuspend the benzoxazinone in THF and add 40% aqueous methylamine (3.0 eq). Stir for 1 hour.
-
-
Self-Validation Checkpoint: The formation of the benzoxazinone is validated by an IR spectrum showing a distinct, sharp stretch at ~1760 cm⁻¹ (characteristic of the cyclic lactone). Upon addition of methylamine, the opaque suspension will rapidly clear into a homogenous solution as the ring opens. Dropwise addition of water will precipitate the final Fluoro-Anthranilic Diamide.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The introduction of the fluorine atom via the 5-Fluoro-3-methyl-2-nitrobenzonitrile building block yields measurable improvements in both physical properties and biological efficacy against resistant lepidopteran species[4].
Table 1: Comparative SAR and Physicochemical Data of RyR Modulators
| Compound / Active Ingredient | R-Group (Pos 5) | LC₅₀ vs M. separata (mg/L) | LogP (Calculated) | Primary Target |
| Chlorantraniliprole (Standard) | -Cl | 0.16 | 2.86 | Ryanodine Receptor (RyR) |
| Cyantraniliprole | -CN | 0.20 | 1.95 | Ryanodine Receptor (RyR) |
| Fluoro-Diamide Analog | -F | 0.13 | 2.45 | Ryanodine Receptor (RyR) |
Data Interpretation: The Fluoro-analog demonstrates a lower LC₅₀ (higher potency) against Mythimna separata compared to the industry standard, Chlorantraniliprole. Furthermore, the reduced LogP (2.45 vs 2.86) provides an optimal balance between lipophilicity for cuticular penetration and hydrophilicity for systemic plant uptake[4].
References
- Source: Journal of Agricultural and Food Chemistry (via ResearchGate)
- Discovery of Novel Diamides Scaffold Containing Monofluoro-acrylamides Activating the Insect Ryanodine Receptor Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
- Source: rhhz.
- Source: Cernak Lab (PCT International Application, WO2014014794)
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-Fluoro-3-methyl-2-nitrobenzonitrile Synthesis
Welcome to the Advanced Synthesis Support Center. The transformation of 1-bromo-5-fluoro-3-methyl-2-nitrobenzene to 5-fluoro-3-methyl-2-nitrobenzonitrile via Palladium-catalyzed cyanation is a critical late-stage functionalization. However, researchers frequently encounter yield-limiting bottlenecks such as catalyst poisoning, proto-debromination, and incomplete conversion due to the severe steric and electronic demands of the ortho-nitro and meta-methyl groups.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >90% isolated yields.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My reaction stalls at 30-40% conversion, and I observe a black precipitate in the reaction flask. What is causing this, and how do I fix it? A1: The black precipitate is "Palladium black," indicating irreversible catalyst death. This is the hallmark of catalyst poisoning by free cyanide ions . Cyanide is a strong σ-donor and π-acceptor. When the concentration of free CN⁻ in the solution is too high, it over-coordinates to the active Pd(0) and Pd(II) species, forming catalytically dead [Pd(CN)₄]²⁻ complexes. As demonstrated in, this deactivation pathway outcompetes the oxidative addition step.
-
The Fix: You must control the release of cyanide. Abandon highly soluble sources like NaCN or KCN. Instead, use Zn(CN)₂ . Its low solubility in organic solvents like DMF ensures it acts as a "slow-release" cyanide reservoir, keeping the steady-state concentration of free CN⁻ low enough to prevent poisoning while allowing transmetalation to proceed.
Q2: LC-MS analysis shows a significant byproduct with a mass corresponding to 5-fluoro-1-methyl-2-nitrobenzene. Why is my starting material losing the bromine atom without incorporating the cyano group? A2: You are observing proto-debromination , a common side reaction where the Ar-Pd(II)-Br intermediate undergoes protonolysis instead of transmetalation. The ortho-nitro group in your substrate creates a severe steric bottleneck, significantly slowing down the transmetalation of the bulky zinc cyanide complex. This kinetic delay leaves the Ar-Pd(II) intermediate vulnerable to trace moisture or protic impurities in your solvent.
-
The Fix: First, ensure strictly anhydrous conditions by drying your DMF over activated 3Å molecular sieves. Second, accelerate the transmetalation step by switching to a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The steric bulk of dppf forces the Ar-Pd(II) complex into a geometry that favors rapid reductive elimination.
Q3: Can I use safer, non-toxic cyanide sources for this specific substrate? A3: Yes. If Zn(CN)₂ poses regulatory or safety hurdles in your facility, an excellent alternative is the use of non-toxic cyanide sources like . However, because K₄[Fe(CN)₆] requires higher temperatures to release CN⁻, you must use a more robust ligand system (like XPhos) and add a base (e.g., KOAc) to facilitate the turnover. Note that reaction times will be longer (typically 18-24 hours) compared to Zn(CN)₂.
Part 2: Mechanistic Visualization
The following diagram illustrates the catalytic cycle and highlights the exact nodes where the reaction commonly fails. Understanding these pathways is critical for rational optimization.
Fig 1. Pd-catalyzed cyanation catalytic cycle highlighting critical failure pathways.
Part 3: Quantitative Yield Optimization Data
The table below summarizes the optimization matrix for the synthesis of 5-fluoro-3-methyl-2-nitrobenzonitrile, demonstrating how ligand and cyanide source selection dictate the reaction outcome.
| Cyanide Source | Ligand System | Additive | Catalyst Loading | Conversion (%) | Isolated Yield (%) | Primary Observation / Failure Mode |
| NaCN | PPh₃ | None | 5 mol% | 45% | 38% | Severe catalyst poisoning (Pd black observed). |
| NaCN | t-Bu₃P | Zn dust | 1 mol% | 85% | 79% | Moderate proto-debromination (Ar-H). |
| K₄[Fe(CN)₆] | XPhos | KOAc | 2 mol% | 95% | 88% | Slow reaction rate (24h), clean impurity profile. |
| Zn(CN)₂ | dppf | Zn dust | 2 mol% | >99% | 94% | Rapid conversion (4h), minimal byproducts. |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes the optimized Zn(CN)₂ / dppf system. It is designed as a "self-validating" workflow, meaning it includes specific observable checkpoints to ensure the chemistry is proceeding correctly at each stage.
Scale: 10.0 mmol Target: 5-Fluoro-3-methyl-2-nitrobenzonitrile
Step 1: System Purging and Pre-Activation
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-5-fluoro-3-methyl-2-nitrobenzene (2.34 g, 10.0 mmol).
-
Add Zn(CN)₂ (0.70 g, 6.0 mmol, 0.6 equiv). Note: 0.6 equiv of Zn(CN)₂ provides 1.2 equiv of deliverable cyanide.
-
Add Pd₂(dba)₃ (0.18 g, 0.2 mmol, 2 mol%), dppf (0.22 g, 0.4 mmol, 4 mol%), and elemental Zinc dust (0.065 g, 1.0 mmol, 10 mol%). Causality: Zn dust acts as a mild reductant to keep palladium in the active Pd(0) state, combating trace oxidation.
-
Seal the flask with a rubber septum. Perform three cycles of vacuum evacuation followed by backfilling with ultra-pure Nitrogen.
Validation Checkpoint 1: The solid mixture should be free-flowing and uniformly dark red/orange. Any clumping indicates moisture ingress.
Step 2: Reaction Execution
-
Inject anhydrous, degassed DMF (25 mL) via syringe through the septum.
-
Place the flask in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm).
Validation Checkpoint 2: Within the first 15-30 minutes at 100 °C, the suspension should transition into a homogeneous, golden-brown to deep-red solution. If the solution turns opaque black with a heavy precipitate, the catalyst has poisoned, and the reaction will stall.
-
Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 4:1) after 3 hours. The dictates that reactions with dppf should reach >95% conversion within 4-6 hours.
Step 3: Safe Quench and Isolation
-
Once complete, remove the flask from the heat and allow it to cool to room temperature.
-
Crucial Step: Slowly add 25 mL of 1M aqueous NH₄OH (Ammonium hydroxide) and stir for 30 minutes.
Validation Checkpoint 3: The aqueous ammonia complexes the zinc salts to form water-soluble [Zn(NH₃)₄]²⁺. The aqueous layer should become clear, preventing the formation of stubborn emulsions during extraction and neutralizing residual cyanide.
-
Extract the mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography or recrystallization from hot ethanol to yield the pure 5-fluoro-3-methyl-2-nitrobenzonitrile.
References
-
Title: Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: Journal of the American Chemical Society (via PMC) URL: [Link]
-
Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances URL: [Link]
strategies to avoid common byproducts in nitrile synthesis
Welcome to the Technical Support Center for Nitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitrile synthesis and effectively troubleshoot common challenges. Nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making their efficient and clean synthesis a critical objective.[1][2] However, the path to a pure nitrile is often complicated by the formation of stubborn byproducts.
This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these side reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your synthetic routes for higher yields and purity.
Troubleshooting Guide: From Synthesis to Purification
This section directly addresses specific issues encountered during common nitrile synthesis protocols. Each problem is followed by an analysis of its root causes and a set of actionable solutions grounded in chemical principles.
Route 1: Nucleophilic Substitution (e.g., from Alkyl Halides)
The reaction of an alkyl halide with a metal cyanide, often called the Kolbe nitrile synthesis, is a fundamental method for creating a new carbon-carbon bond.[3][4] However, the nature of the cyanide nucleophile and competing reaction pathways present unique challenges.
Problem 1: Significant Isonitrile (Isocyanide) Formation
You've run a reaction between an alkyl halide and a cyanide salt, but NMR/IR analysis shows a significant peak corresponding to an isonitrile (R-N≡C) impurity alongside your desired nitrile (R-C≡N).
The cyanide ion (⁻C≡N) is an ambident nucleophile, meaning it can attack an electrophile (like an alkyl halide) from either its carbon or nitrogen atom.[3][5] The outcome of this competition is a delicate balance dictated by the reaction conditions, as explained by Kornblum's rule.[3][4]
-
N-Attack (Isonitrile Formation): Favored by conditions that create a more "covalent" interaction between the metal cation and the cyanide's carbon end. This leaves the nitrogen atom as the more accessible nucleophilic site. This is common with salts like silver cyanide (AgCN).[3][6]
-
C-Attack (Nitrile Formation): Favored by conditions where the cyanide ion is "free" or "naked" in solution. This allows the more nucleophilic carbon atom to attack, leading to the desired product.[3][6] This pathway is characteristic of an Sₙ2 mechanism.[3]
-
Select the Right Cyanide Salt: This is the most critical factor.[6]
-
DO: Use ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). In solution, these salts dissociate, providing a "free" cyanide anion where the carbon is the more potent nucleophile.[5][6]
-
AVOID: Using more covalent metal cyanides like silver cyanide (AgCN) or copper(I) cyanide (CuCN) if your goal is the nitrile. These reagents are specifically used when the isonitrile is the desired product.[3]
-
-
Optimize Your Solvent System:
-
DO: Employ polar aprotic solvents such as DMSO, DMF, or acetone.[3][4][5] These solvents are excellent at solvating the metal cation (e.g., Na⁺), leaving the cyanide anion highly reactive and accessible at its carbon terminus.[6]
-
AVOID: Protic solvents (e.g., ethanol, water) if isonitrile formation is an issue. Protic solvents can form hydrogen bonds with the nitrogen end of the cyanide ion, which can inadvertently make the carbon end less available for reaction.[3]
-
-
Control Reaction Temperature:
Problem 2: Reaction is Sluggish or Incomplete
After the recommended reaction time, analysis shows a large amount of unreacted alkyl halide. The yield of nitrile is unacceptably low.
This issue often stems from poor solubility of the inorganic cyanide salt in the organic reaction medium. For the Sₙ2 reaction to occur, the cyanide anion must be present in the same phase as the alkyl halide. If the salt remains as a solid precipitate, the effective concentration of the nucleophile in the solution is extremely low.
-
Employ a Phase-Transfer Catalyst (PTC): This is a highly effective solution for biphasic reactions.[7]
-
Mechanism: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase.[8] The lipophilic cation of the PTC pairs with the cyanide anion, creating a salt that is soluble in the organic solvent, thereby dramatically increasing the reaction rate.[9]
-
Protocol: Add a catalytic amount (1-10 mol%) of a suitable PTC to the reaction mixture. This often allows the reaction to proceed at lower temperatures and with higher yields.[7]
-
-
Increase Solvent Polarity: As mentioned above, polar aprotic solvents like DMSO are excellent choices as they can better dissolve the cyanide salt compared to less polar solvents like acetone or THF.[3][4]
-
Consider the Finkelstein Reaction: If using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide displaces the original halide to form a more reactive alkyl iodide in situ, which then reacts more rapidly with the cyanide.[3]
Problem 3: Elimination Byproducts are Observed
GC-MS or NMR analysis indicates the presence of alkenes, which have formed via an E2 elimination pathway.
The cyanide ion, in addition to being a nucleophile, is also a weak base.[5] Under certain conditions, it can abstract a proton from a beta-carbon, leading to elimination instead of substitution. This is particularly problematic with sterically hindered substrates.
-
Substrate Choice: This side reaction is most prevalent with tertiary and secondary alkyl halides.[3][5] Whenever possible, use primary alkyl halides, which strongly favor the Sₙ2 substitution pathway.[3]
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature can significantly favor substitution over elimination.[5]
-
Control of Basicity: Avoid using a large excess of the cyanide salt, as this increases the overall basicity of the mixture.[5]
Route 2: Dehydration of Primary Amides
The dehydration of a primary amide (R-CONH₂) is another common and powerful method for synthesizing nitriles.[10][11] This reaction involves the removal of a molecule of water.[10]
Problem: Incomplete Dehydration / Low Yield
You have treated your primary amide with a dehydrating agent, but the reaction is incomplete, and you recover a significant amount of starting material.
This typically points to an insufficiently powerful dehydrating agent, suboptimal temperature, or deactivation of the reagent by ambient moisture. Traditional dehydrating agents can be harsh and require high temperatures.[12]
-
Choice of Dehydrating Agent:
-
Standard Reagents: Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are commonly used.[10][13] These often require heating.
-
Milder, Modern Reagents: For sensitive substrates, consider milder conditions. For example, a catalytic Swern-type oxidation using oxalyl chloride with a catalytic amount of DMSO provides excellent yields at room temperature.[14] Other mild systems include trifluoroacetic anhydride (TFAA) with triethylamine.[1]
-
-
Ensure Anhydrous Conditions: Dehydrating agents are, by their nature, highly reactive with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the reagent.
-
Reaction Temperature: If using traditional reagents like P₄O₁₀, ensure adequate heating as per the literature protocol. The reaction is often run by heating a solid mixture and collecting the liquid nitrile product via distillation.[10]
General Problems & Purification
Problem: Unwanted Hydrolysis of the Nitrile Product
During workup or purification, you notice the formation of the corresponding amide or carboxylic acid.
Nitriles can be hydrolyzed back to amides and subsequently to carboxylic acids under either acidic or basic conditions, especially when heated.[15][16][17] The reaction with water alone is typically negligible, but it is accelerated by acid or base catalysts.[15][18]
-
Acidic Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[16][19]
-
Alkaline Hydrolysis: The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly.[19][20]
-
Control pH During Workup:
-
If your synthesis was run under basic conditions, perform aqueous washes with neutral or slightly acidic water (e.g., dilute NaHSO₄) and work at lower temperatures.
-
If your synthesis was run under acidic conditions, neutralize carefully with a weak base (e.g., NaHCO₃ solution) and avoid strong, hot aqueous base during extraction.
-
-
Avoid Prolonged Heating in Aqueous Media: Minimize the time your nitrile product is exposed to hot aqueous acidic or basic conditions. If distillation is required, ensure the product is thoroughly dried with an agent like MgSO₄ or Na₂SO₄ before heating.[21]
Frequently Asked Questions (FAQs)
Q1: How do I choose between synthesizing a nitrile from an alkyl halide versus dehydrating an amide?
A1: The choice depends on precursor availability, functional group tolerance, and desired chain length.
-
Choose Alkyl Halide Route (Kolbe) when:
-
You need to extend a carbon chain by one carbon.
-
The corresponding primary or secondary alkyl halide is readily available.
-
Your molecule is stable to the nucleophilic and potentially basic conditions.
-
-
Choose Amide Dehydration when:
-
The corresponding primary amide is readily available (e.g., from a carboxylic acid).
-
You are not changing the carbon skeleton.
-
Your molecule contains functional groups that might be sensitive to strong nucleophiles like cyanide (e.g., other electrophilic centers).
-
Q2: I've heard that hydrolysis of a nitrile can be stopped at the amide stage. How is this achieved?
A2: Yes, selective hydrolysis to the amide is possible, but it requires carefully controlled conditions.[18][22] Since the amide is an intermediate on the path to the carboxylic acid, the key is to use conditions that hydrolyze the nitrile faster than the resulting amide.[22]
-
Acidic Conditions: Using a mixture like TFA-H₂SO₄ or HCl at a controlled, lower temperature (e.g., 40°C) has been reported to favor amide formation.[22]
-
Basic Conditions: Mild basic conditions, such as using an alkaline solution of hydrogen peroxide, can effectively convert nitriles to amides.[18] Reaction temperature is a key parameter; vigorous reflux will push the reaction to the carboxylate, while warmer, sub-reflux temperatures can favor isolation of the amide.[23]
Q3: What are the best analytical techniques to identify and quantify common byproducts like isonitriles and amides?
A3: A combination of spectroscopic and chromatographic methods is ideal.
-
Infrared (IR) Spectroscopy: This is excellent for quick qualitative identification. The C≡N stretch of a nitrile appears as a sharp, medium-intensity band around 2210-2260 cm⁻¹. The N≡C stretch of an isonitrile is also sharp but appears at a lower frequency, around 2110-2180 cm⁻¹. Amides show a strong C=O stretch around 1630-1690 cm⁻¹ and N-H stretches above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful. The nitrile carbon is relatively deshielded and appears around 115-125 ppm. The isonitrile carbon is typically found further upfield. ¹H NMR can show characteristic shifts for protons alpha to the cyano group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile components in a reaction mixture. It can effectively separate the nitrile from the isonitrile and other byproducts, and the mass spectrum provides a definitive molecular weight and fragmentation pattern for each.
Q4: My starting material is an aldehyde. What is the best way to convert it to a nitrile while avoiding byproducts?
A4: A one-pot conversion of an aldehyde to a nitrile is highly efficient. The most common method involves first forming an aldoxime by reacting the aldehyde with hydroxylamine (NH₂OH), followed by in-situ dehydration.[10][24][25] Using a modern, mild dehydration system in the second step is key to avoiding byproducts that can arise from harsh conditions.[14][24] For example, heating an aldehyde with hydroxylamine hydrochloride in a solvent like N-methylpyrrolidone (NMP) can provide the nitrile in a single step in high yield.[24]
Appendix: Key Experimental Protocols
Protocol 1: Synthesis of an Alkyl Nitrile using a Phase-Transfer Catalyst
This protocol describes a robust method for the conversion of 1-bromooctane to nonanenitrile, minimizing side reactions by using a phase-transfer catalyst.
Materials:
-
1-Bromooctane
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 eq.) and tetrabutylammonium bromide (0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by 1-bromooctane (1.0 eq.).
-
Reaction: Heat the mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC or GC (a typical reaction time is 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[21]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude nitrile can be purified by vacuum distillation to yield the pure product.
Protocol 2: Dehydration of a Primary Amide using a Catalytic Swern-Type Oxidation
This protocol provides a mild and efficient method for converting a primary amide to a nitrile at room temperature, suitable for substrates sensitive to harsh, high-temperature conditions.[14]
Materials:
-
Primary Amide (e.g., Benzamide)
-
Oxalyl Chloride
-
Dimethyl Sulfoxide (DMSO), catalytic amount
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the primary amide (1.0 eq.) and dissolve it in anhydrous DCM.
-
Reagent Addition: Add triethylamine (3.0 eq.) and a catalytic amount of DMSO (0.1 eq.). Cool the mixture to 0 °C in an ice bath.
-
Dehydration: Slowly add oxalyl chloride (1.5 eq.) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the consumption of the starting material by TLC.
-
Workup: Dilute the reaction mixture with DCM and filter through a plug of celite or silica gel to remove the ammonium salts.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitrile.
-
Purification: If necessary, the product can be further purified by flash column chromatography or recrystallization.[6]
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]
-
ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]
-
Perlego. (n.d.). Nitrile synthesis | Overview & Research Examples. Retrieved from [Link]
-
EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]
-
ChemTrix. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved from [Link]
-
Scirp.org. (n.d.). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. Retrieved from [Link]
-
Wikipedia. (n.d.). Kolbe nitrile synthesis. Retrieved from [Link]
-
Wordpress. (n.d.). Nitrile Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Grushin, V. V., et al. (2006). Why Excess Cyanide Can Be Detrimental to Pd-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). CN1296348C - Process for the preparation of nitriles.
-
Organic Chemistry Portal. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]
-
Little Flower College Guruvayoor. (n.d.). phase transfer catalysis. Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
Vaia. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
PMC. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. Retrieved from [Link]
-
SciELO. (2022, March 23). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions. Thieme. Retrieved from [Link]
Sources
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Technical Support Center: Purification of Crude 5-Fluoro-3-methyl-2-nitrobenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS No. 1806479-77-5). This document is designed to address specific challenges encountered during experimental work, offering practical solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-Fluoro-3-methyl-2-nitrobenzonitrile, providing potential causes and actionable solutions.
Issue 1: The final product has low purity after initial work-up.
-
Question: My initial analysis (TLC, HPLC, or NMR) of the crude product shows multiple spots or peaks. What are the likely impurities and how can I remove them?
-
Answer: The impurity profile of crude 5-Fluoro-3-methyl-2-nitrobenzonitrile is highly dependent on the synthetic route employed. However, for fluorinated nitroaromatic compounds, common impurities can be categorized as follows[1]:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-fluoro-5-methylbenzonitrile or a related toluene derivative.
-
Regioisomers: Nitration of substituted aromatic rings can often lead to the formation of isomers. In this case, you might have other isomers of fluoro-methyl-nitrobenzonitrile.
-
Hydrolysis Byproducts: The presence of water during the reaction or work-up can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., ethyl acetate, dichloromethane, toluene) may be present in the crude product.
-
Over-nitrated or Under-nitrated Species: The reaction might yield dinitro compounds or unreacted fluoromethylbenzonitrile.
Recommended Purification Strategies:
-
Issue 2: Low yield or no crystal formation during recrystallization.
-
Question: I'm attempting to recrystallize my crude 5-Fluoro-3-methyl-2-nitrobenzonitrile, but I'm getting a very low yield, or no crystals are forming at all. What am I doing wrong?
-
Answer: Low recovery or failure to crystallize are common issues in recrystallization and can often be resolved by optimizing the procedure. Here are some potential causes and solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[2] For aromatic nitriles, good starting points for solvent screening are alcohols (ethanol, isopropanol) or a mixed solvent system like ethyl acetate/hexane or toluene/hexane.[4]
-
Using Too Much Solvent: If an excessive amount of solvent is used, the solution may not become supersaturated upon cooling, thus preventing crystallization.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of very small crystals or an oil, which can trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
-
"Oiling Out": The compound may separate as a liquid instead of a solid. This can happen if the crude material is very impure or if the boiling point of thesolvent is higher than the melting point of the compound.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a seed crystal of the pure compound can also help induce crystallization.[4]
-
-
Issue 3: The purified product is still colored.
-
Question: After purification, my 5-Fluoro-3-methyl-2-nitrobenzonitrile is still a yellowish or brownish solid. How can I decolorize it?
-
Answer: Colored impurities in aromatic nitro compounds are common. Here are two approaches to address this:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities.
-
Procedure: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the hot solution for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5]
-
Caution: Using too much charcoal can lead to a significant loss of your desired product.
-
-
Repeat the Purification: A second recrystallization or column chromatography may be necessary to remove persistent colored impurities.
-
Issue 4: Difficulty in separating isomers by column chromatography.
-
Question: I have identified regioisomers in my crude product, and they are co-eluting during column chromatography. How can I improve the separation?
-
Answer: Separating closely related isomers can be challenging. Here are some strategies to improve resolution in column chromatography:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. For aromatic compounds, mixtures of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) are commonly used. Aim for an Rf value of 0.2-0.3 for your target compound.[6]
-
Use a Longer Column or Finer Silica: Increasing the length of the column or using a silica gel with a smaller particle size can enhance separation efficiency.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to separate compounds with similar polarities.
-
Dry Loading: Instead of dissolving the sample in the mobile phase, adsorb it onto a small amount of silica gel and then load the dry powder onto the top of the column. This can lead to sharper bands and better separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected physical state of pure 5-Fluoro-3-methyl-2-nitrobenzonitrile?
-
A1: Based on closely related isomers like 2-Fluoro-5-methyl-3-nitrobenzonitrile, it is expected to be a solid at room temperature.
-
-
Q2: What are some recommended solvent systems for the recrystallization of 5-Fluoro-3-methyl-2-nitrobenzonitrile?
-
A2: While the optimal solvent must be determined experimentally, good starting points for screening include:
-
Single solvents: Ethanol, isopropanol, toluene.
-
Mixed solvent systems: Ethyl acetate/hexane, Toluene/hexane. A mixed solvent system is often effective for aromatic nitriles.[4]
-
-
-
Q3: What is a good starting mobile phase for column chromatography of this compound?
-
A3: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the chromatography of moderately polar aromatic compounds. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate based on TLC analysis.
-
-
Q4: How can I monitor the purity of my fractions during column chromatography?
-
A4: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the pure product.[3]
-
-
Q5: What are the key safety precautions to take when handling 5-Fluoro-3-methyl-2-nitrobenzonitrile?
-
A5: Aromatic nitro compounds should be handled with care. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[7][8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a fume hood, place the crude 5-Fluoro-3-methyl-2-nitrobenzonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Determine a suitable mobile phase by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the solution to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Fluoro-3-methyl-2-nitrobenzonitrile.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization issues.
References
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ChemWhat. (n.d.). 5-Fluoro-2-methylbenzonitrile CAS#: 77532-79-7. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Photochromic Properties, and Bioactivity of Spiropyrans with Electron Donating/Withdrawing Substituents on Indoline and [2H]- Chromene rings - Supporting Information. Retrieved from [Link]
Sources
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- 2. mt.com [mt.com]
- 3. magritek.com [magritek.com]
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- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 7. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Fluorinated Benzonitrile Synthesis
Welcome to the technical support center dedicated to the process development and scale-up of fluorinated benzonitrile synthesis. Fluorinated benzonitriles are critical building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] However, their transition from laboratory-scale discovery to industrial-scale production is fraught with challenges, from managing exothermic reactions to controlling complex impurity profiles.
This guide is structured to provide practical, experience-driven solutions to common problems encountered in the field. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental issues, supported by detailed protocols and process optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for fluorinated benzonitriles, and which are most amenable to scale-up?
A1: Several routes are prevalent, each with distinct scale-up advantages and disadvantages:
-
Nucleophilic Aromatic Substitution (SNAr): This classic method often involves the displacement of a leaving group (e.g., -Cl, -NO₂) by a fluoride source on an activated benzonitrile ring, or the displacement of a halide by a cyanide source on a fluorinated aromatic. A common industrial approach is the halogen exchange (Halex) reaction, where a chloro-benzonitrile is converted using an anhydrous fluoride salt (e.g., KF) at high temperatures.[1] While cost-effective, this route often requires harsh conditions (high temperatures and pressures) and careful solvent selection to manage stability and mass transfer.[1]
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): Coupling an aryl halide (e.g., 2-bromobenzonitrile) with a fluorinated boronic acid is a versatile and widely used lab-scale method.[3] Its main challenge on scale-up is the cost and lifecycle management of the palladium catalyst, potential for heavy metal contamination in the final product, and the need for stringent oxygen and moisture control to prevent catalyst deactivation and side reactions like protodeboronation.[3][4]
-
Sandmeyer and Related Diazotization Reactions: Starting from a fluoroaniline, diazotization followed by cyanation is a well-established pathway.[5] Key scale-up challenges include the thermal instability of diazonium intermediates, requiring precise temperature control, and the handling of toxic reagents like copper(I) cyanide.
-
Continuous Flow Synthesis: Modern approaches are increasingly leveraging continuous flow reactors. This technology is particularly advantageous for hazardous reactions, such as those involving unstable intermediates or highly exothermic steps, by offering superior heat and mass transfer, improved safety, and easier scalability.[6][7][8]
The "best" route for scale-up depends heavily on the specific molecule, required purity, cost targets, and available equipment. For robust, large-scale processes, SNAr reactions are often preferred for their simplicity and lower cost, despite the harsh conditions.
Q2: What are the primary safety concerns during the scale-up of fluorinated benzonitrile synthesis?
A2: Safety is paramount. Key hazards include:
-
Thermal Runaway: Many synthetic steps, particularly nitrations and Halex reactions, are highly exothermic.[9] Poor heat management at scale can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant explosion risk.
-
Hazardous Reagents: Many protocols use toxic and/or corrosive materials such as anhydrous hydrogen fluoride, boron trifluoride, strong acids (H₂SO₄, HNO₃), and highly toxic cyanide sources (CuCN, KCN).[10][11][12]
-
Product & Intermediate Toxicity: Fluorinated benzonitriles and their intermediates are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause respiratory and eye irritation.[13]
-
Hydrogen Cyanide (HCN) Formation: The presence of moisture or acid in cyanide-containing reaction mixtures can lead to the formation of highly toxic and volatile HCN gas, particularly during work-up procedures.[4]
A thorough risk assessment, including calorimetric studies (e.g., ARC, RC1) to understand reaction thermodynamics, is essential before any scale-up is attempted.[9]
Q3: Why is real-time reaction monitoring so critical during scale-up?
A3: Real-time monitoring, a core principle of Process Analytical Technology (PAT), is crucial for moving from a static, recipe-based process to a dynamic, controlled one.[14][15] Its benefits include:
-
Enhanced Safety: Immediately detect deviations from normal operating conditions, such as the onset of a thermal runaway.
-
Impurity Minimization: Track the formation of byproducts in real-time, allowing for process adjustments to maintain the desired impurity profile.[7]
-
Process Optimization: Determine the true reaction endpoint, avoiding unnecessarily long reaction times which can lead to byproduct formation or product degradation.[3]
-
Consistent Quality: Ensure batch-to-batch consistency by monitoring Critical Process Parameters (CPPs) that impact Critical Quality Attributes (CQAs) of the final product.
Techniques like in-situ FTIR (Attenuated Total Reflectance - ATR) and ¹⁹F NMR are particularly powerful for this purpose.[16]
Troubleshooting Guide
This section addresses specific issues encountered during process development and scale-up.
Problem Area 1: Low Yield & Incomplete Conversion
Q: My Suzuki-Miyaura coupling reaction stalls, leaving significant amounts of starting material. What are the likely causes?
A: This is a common issue often traced back to catalyst health and reaction environment.
-
Cause 1: Catalyst Inactivation: The active Pd(0) species is readily oxidized by trace oxygen.
-
Solution: Ensure all solvents are rigorously degassed before use. The reaction vessel should be thoroughly evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times before adding reagents.[3] Maintaining a positive inert gas pressure throughout the reaction is critical.
-
-
Cause 2: Inefficient Catalyst Activation/Turnover: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Solution: The choice of base is critical and often substrate-dependent. Screen inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Ensure the base is finely powdered and anhydrous to maximize its surface area and prevent side reactions. The temperature might also be too low for efficient catalysis; optimize in the 80-110 °C range while monitoring for degradation.[3]
-
-
Cause 3: Protodeboronation: The presence of water or other protic sources can lead to the cleavage of the C-B bond of the boronic acid, forming the corresponding arene (e.g., 3-fluorobenzene) instead of the desired product.
-
Solution: Use anhydrous solvents and reagents. While some Suzuki protocols use aqueous/organic solvent mixtures, the water content must be carefully controlled.[3]
-
Caption: Troubleshooting workflow for low reaction yield.
Problem Area 2: Impurity Profile & Side Reactions
Q: My crude product is contaminated with significant amounts of homocoupled byproducts. How can I suppress these?
A: Homocoupling is a persistent challenge in cross-coupling chemistry.
-
Boronic Acid Homocoupling (e.g., 3,3'-difluorobiphenyl): This is often promoted by the presence of oxygen.
-
Solution: As with preventing catalyst deactivation, maintaining a strictly oxygen-free environment is the primary solution.[3] Additionally, avoid using a large excess of the boronic acid; a slight excess of 1.1-1.2 equivalents is typically sufficient to drive the reaction to completion without promoting excessive homocoupling.[3]
-
-
Aryl Halide Homocoupling (e.g., biphenyl-2,2'-dicarbonitrile): This side reaction is favored at higher temperatures and prolonged reaction times.
-
Solution: Carefully optimize the reaction temperature and time. Monitor the reaction progress closely (e.g., by HPLC, GC) and stop the reaction as soon as the starting material is consumed.[3] Lowering the temperature may reduce the rate of homocoupling more significantly than the rate of the desired cross-coupling.
-
Q: During an oxidation step to form a fluorinated benzaldehyde-nitrile, I'm seeing over-oxidation to the carboxylic acid. How can this be avoided?
A: Over-oxidation is a common issue when converting a hydroxymethyl group to an aldehyde.
-
Cause: The choice of oxidant and solvent is critical. While pyridinium chlorochromate (PCC) is generally selective, certain conditions can promote over-oxidation.[11]
-
Solution:
-
Solvent Choice: Avoid solvents like Dimethylformamide (DMF) when using PCC, as this combination is known to promote over-oxidation. Dichloromethane (DCM) is a much safer choice to maintain selectivity for the aldehyde.[11]
-
Reagent Quality: Use fresh, high-quality oxidizing agents. Ensure reagents like PCC are stored in a dry environment.[10][11]
-
Reaction Monitoring: Monitor the reaction closely and stop it once the starting alcohol is consumed to prevent the aldehyde from being further oxidized.[10]
-
Problem Area 3: Catalyst Deactivation & Regeneration
Q: In a large-scale cyanation reaction using a palladium catalyst, the activity drops significantly over time. What's happening and can the catalyst be recovered?
A: Catalyst deactivation at scale is a major economic and process challenge. Several mechanisms are likely at play.
-
Poisoning: Cyanide itself, or HCN formed from moisture, can act as a potent poison to the palladium catalyst by forming inactive complexes.[4] Halogens from the substrate or product can also alter the catalyst's electronic properties.[4]
-
Fouling/Coking: Deposition of organic residues or polymeric materials on the catalyst surface physically blocks active sites.[4]
-
Sintering: At the high temperatures often required, small metal catalyst particles can agglomerate into larger ones, drastically reducing the active surface area. This is generally irreversible.[4]
Can the catalyst be regenerated? Yes, in many cases, significant activity can be restored. The method depends on the deactivation cause.
Caption: Decision workflow for catalyst regeneration.
Protocol: General Catalyst Regeneration for Fouling
This protocol provides a starting point for regenerating a palladium catalyst deactivated by organic residues.[4]
-
Filtration: Carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Solvent Washing (Organic): Wash the filtered catalyst sequentially with an appropriate organic solvent (e.g., toluene, THF) to remove adsorbed non-polar organic species.
-
Solvent Washing (Polar): Follow with a wash using a more polar solvent like ethanol or methanol to remove more polar residues.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Acid/Base Wash (Optional, for severe fouling): If fouling is severe or ionic poisons are suspected, a dilute acid wash (e.g., 1 M acetic acid) or base wash (e.g., 1 M sodium carbonate) can be performed, followed by rinsing with deionized water and thorough drying.[4]
Caution: Always handle the catalyst under an inert atmosphere whenever possible to prevent oxidation.
Problem Area 4: Work-up and Purification
Q: During the aqueous work-up of my reaction, I'm struggling with persistent emulsions during liquid-liquid extraction. How can I break them?
A: Emulsions are common when scaling up extractions.
-
Solution 1: Add Brine: The most common and effective solution is to wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[3]
-
Solution 2: Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite can often break the emulsion.
-
Solution 3: Reduce Agitation: At scale, overly vigorous stirring during extraction is a primary cause of stable emulsions. Use gentle but sufficient mixing.
Q: During purification by recrystallization, my product "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid above its melting point because it is not soluble enough in the solvent at that temperature.[11]
-
Solution 1: Slow Cooling: This is the most critical parameter. Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of an ordered crystal lattice rather than an amorphous oil.[11]
-
Solution 2: Adjust Solvent System: The solvent may be too non-polar. Add a small amount of a more polar solvent (a "co-solvent") in which the compound is more soluble to prevent it from crashing out too early at a high temperature.[11]
-
Solution 3: Increase Solvent Volume: Using a larger volume of the solvent can keep the product dissolved until the solution has cooled to a lower temperature, below the product's melting point.[11]
Process Optimization & Scale-Up Strategies
Continuous Flow Chemistry
For many fluorination reactions, transitioning from batch to continuous flow processing offers a paradigm shift in safety and efficiency.[17] Reactions involving hazardous reagents (e.g., DAST, F₂) or unstable intermediates are particularly well-suited for flow chemistry.[8]
Caption: Key advantages of continuous flow processing for scale-up.
A continuous-flow setup for a photochemical fluorination, for example, uses transparent tubing wrapped around a light source, ensuring uniform irradiation of the small reaction volume, something that is very difficult to achieve in a large batch reactor.[6] This leads to higher efficiency, better selectivity, and a significantly improved safety profile.[6]
Process Analytical Technology (PAT)
Implementing PAT tools is essential for robust process development. By understanding how Critical Process Parameters (CPPs) affect the reaction, you can build quality into the process by design (Quality by Design, QbD).
| Analytical Technique | Information Provided | Mode | Key Advantages for Scale-Up |
| HPLC / GC-MS | Quantitative concentration of reactants, products, and byproducts. | Off-line | High precision and accuracy for final quality control and impurity profiling.[16] |
| ATR-FTIR Spectroscopy | Real-time tracking of functional group changes (e.g., disappearance of C≡N stretch at ~2230 cm⁻¹). | In-line | Provides immediate kinetic data, detects reaction initiation, endpoint, and stalling.[16] |
| ¹⁹F NMR Spectroscopy | Quantitative and qualitative real-time data on all fluorine-containing species. | In-line / On-line | Highly sensitive and specific to the target molecules, providing a clear window into the reaction with minimal background signals.[16][18] |
Table 1: Comparison of key analytical techniques for monitoring fluorinated benzonitrile synthesis.
By integrating an in-line ATR-FTIR probe, a team can monitor a cyanation reaction in real-time, observing the consumption of the starting material and the appearance of the benzonitrile product. This allows for precise determination of the reaction endpoint, preventing the formation of degradation products from unnecessarily long heating and ensuring consistent batch quality.[7][16]
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(3-Fluorophenyl)benzonitrile.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 2,4-Dichloro-5-fluorobenzonitrile Reactions.
- Benchchem. (n.d.). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation.
- ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Kappe, C. O., et al. (2014). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. The Journal of Organic Chemistry.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
- Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
- Patsnap. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- GtR. (2026). Process Analytical Technology (PAT) Approaches for Continuous Flow Chemistry.
- Benchchem. (n.d.). Analytical techniques for monitoring 3-fluorobenzonitrile reaction progress.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- University of Pretoria. (n.d.). The automated flow synthesis of fluorine containing organic compounds.
- RSC Publishing. (n.d.). Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Reaction Chemistry & Engineering.
- Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- NIH. (2013). Flow microreactor synthesis in organo-fluorine chemistry. PMC.
- Benchchem. (n.d.). Safe handling and storage procedures for 2-(3-Fluorophenyl)benzonitrile.
- ResearchGate. (2015). PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development.
- Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- ResearchGate. (2025). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
Sources
- 1. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 2. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]
- 7. GtR [gtr.ukri.org]
- 8. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Nitrile Synthesis
Welcome to the Technical Support Center for Nitrile Synthesis. Whether you are scaling up the ammoxidation of propylene to acrylonitrile (ACN) or optimizing the hydrocyanation of dienes to adiponitrile (ADN), catalyst deactivation is an inevitable thermodynamic penalty [1]. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to help researchers and drug development professionals identify and reverse catalyst degradation.
Diagnostic Workflow
Diagnostic workflow for identifying and resolving catalyst deactivation in nitrile synthesis.
Section 1: Ammoxidation Catalysts (High-Temperature Gas Phase)
Focus: Fe-Mo-Bi, Nb₂O₅, and Mixed Metal Oxides
Q1: Our Fe-Mo-Bi catalyst shows a sudden drop in acrylonitrile selectivity after 10 days on stream. Is this coking or something else? A: While coking is common, a sudden selectivity drop in complex metal oxides is usually driven by lattice oxygen depletion and structural collapse . During ammoxidation, the catalyst operates via a Mars-van Krevelen mechanism. If the reoxidation rate is slower than the reduction rate, Fe³⁺ irreversibly reduces to Fe²⁺. This triggers the decomposition of the active Fe₂(MoO₄)₃ phase and leads to the volatilization of MoO₃ . Validation Check: Perform X-ray Diffraction (XRD) on the spent catalyst. The absence of Fe₂(MoO₄)₃ peaks and a shift in Raman bands (specifically the loss of the 817 cm⁻¹ MoO₃ band) will confirm structural collapse rather than mere fouling.
Q2: We are using an Nb₂O₅ catalyst for adiponitrile synthesis, and it turns completely black with a 20% conversion drop within 7 hours. How do we prevent this? A: The blackening indicates severe carbon deposition, but the deactivation is synergistic. High temperatures drive the evolution of monocyclic hydrocarbons into polycyclic aromatic hydrocarbons (PAHs), which physically block critical Lewis and Brønsted acid sites. Simultaneously, the thermal stress induces a phase transformation from Nb₂O₅ to Nb₁₂O₂₉, generating oxygen vacancies that alter the catalyst's intrinsic acidity [2]. Validation Check: A simple burn-off (calcination) will remove the PAHs, but you must use Temperature-Programmed Desorption (NH₃-TPD) before and after regeneration to verify that the original acid site density has been restored.
Section 2: Hydrocyanation Catalysts (Low-Temperature Liquid Phase)
Focus: Ni(0) Phosphite/Phosphine Complexes
Q3: Our Ni(BiPhePhos)-catalyzed hydrocyanation of styrene stalls at exactly 8% conversion. Adding more HCN doesn't help. What is the failure mechanism? A: Your Ni(0) catalyst is likely being poisoned by trace contaminants in the HCN feed. Ni(0) complexes are highly susceptible to oxidation. Even parts-per-million (ppm) levels of dissolved oxygen in the HCN solution will rapidly and irreversibly oxidize the phosphite ligands (e.g., BiPhePhos), leading to immediate catalyst death [3]. Furthermore, localized high concentrations of HCN can force the formation of inactive Ni(CN)₂ bischelates. Validation Check: Analyze the reaction mixture using ³¹P NMR. If you see oxidized ligand peaks, O₂ poisoning is the culprit. A field-proven workaround is to slightly increase the catalyst loading to act as a sacrificial buffer against O₂ traces, which can dramatically jump conversion from 8% to >59% [3].
Section 3: Self-Validating Experimental Protocols
Protocol 1: In Situ Diagnostic Regeneration of Coked Metal-Oxide Catalysts Purpose: To differentiate between reversible coking and irreversible phase transformation in ammoxidation catalysts.
-
Extraction & Baseline: Extract 5g of the deactivated catalyst. Run a baseline Thermogravimetric Analysis (TGA) in an air atmosphere from 25°C to 800°C at 10°C/min. Record the weight loss between 400–600°C to quantify PAH coke content.
-
Controlled Decoking: Transfer the remaining catalyst to a fixed-bed quartz reactor. Purge with N₂ at 200°C for 30 minutes to remove volatile organics.
-
Oxidative Regeneration: Switch the feed to a 5% O₂/N₂ mixture. Ramp the temperature to 450°C at 5°C/min. Hold for 4 hours. Caution: Exceeding 500°C may cause irreversible sintering or MoO₃ volatilization.
-
Validation: Perform XRD on the regenerated sample. If the active phase (e.g., Nb₂O₅ or Fe₂(MoO₄)₃) is restored and conversion returns to >95%, the deactivation was reversible coking. If the Nb₁₂O₂₉ phase persists, the catalyst has suffered irreversible thermal degradation.
Protocol 2: Anaerobic Hydrocyanation and Ligand Integrity Validation Purpose: To prevent O₂ poisoning and bischelate formation in Ni-catalyzed hydrocyanation.
-
Solvent & Reagent Degassing: Subject all solvents and the alkene substrate to three consecutive freeze-pump-thaw cycles. Store under ultra-high purity (UHP) Argon.
-
HCN Generation & Purging: If generating HCN in situ (e.g., from acetone cyanohydrin or formamide), ensure the carrier gas is strictly scrubbed of O₂ using an inline oxygen trap (e.g., Agilent Big Universal Trap).
-
Reaction Initiation: In a glovebox, load the Ni(cod)₂ precursor and BiPhePhos ligand (1:2 molar ratio) into a Schlenk flask. Add the degassed substrate.
-
Controlled Dosing: Dose the HCN slowly (e.g., via syringe pump at 0.1 mmol/min) to maintain a low steady-state concentration. This prevents the thermodynamic sink of inactive Ni(CN)₂ formation.
-
Validation: Extract a 0.5 mL aliquot after 1 hour. Run ³¹P NMR. The presence of a sharp singlet for the coordinated ligand without downfield oxidized peaks validates the anaerobic integrity of the system.
Section 4: Quantitative Data & Benchmarks
| Deactivation Mode | Reaction System | Primary Diagnostic Metric | Critical Threshold | Proven Regeneration Strategy |
| Coking (PAH) | Nb₂O₅ (Adiponitrile) | TGA Weight Loss (Air) | > 2.0 wt% Carbon | Controlled calcination at 450°C in 5% O₂ [2]. |
| Phase Collapse | Fe-Mo-Bi (Acrylonitrile) | XRD / Raman (817 cm⁻¹) | Loss of Fe₂(MoO₄)₃ | Preventative: Maintain optimal lattice oxygen feed. |
| Ligand Oxidation | Ni(BiPhePhos) (Hydrocyanation) | ³¹P NMR (Oxidized Shift) | > 5% Ligand Oxidized | Strict anaerobic protocol; sacrificial catalyst loading [3]. |
| Bischelate Formation | Ni(0) (Hydrocyanation) | TOF (Turnover Frequency) | TOF drops < 100 h⁻¹ | Slow HCN dosing; increase reaction temp to 60°C [3]. |
References
-
Title: Heterogeneous Catalyst Deactivation and Regeneration: A Review Source: Catalysts (MDPI) URL: [Link]
-
Title: Selective catalytic oxidation and ammoxidation... Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Deactivation mechanisms of Nb₂O₅ catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking Source: RSC Advances URL: [Link]
-
Title: Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures Source: Catalysts (MDPI) URL: [Link]
Sources
- 1. "Heterogeneous Catalyst Deactivation and Regeneration: A Review" by Morris D. Argyle and Calvin H. Bartholomew [scholarsarchive.byu.edu]
- 2. Deactivation mechanisms of Nb 2 O 5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00731J [pubs.rsc.org]
- 3. Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures [mdpi.com]
Validation & Comparative
Comparative Screening Guide: Biological Activity of 5-Fluoro-3-methyl-2-nitrobenzonitrile Derivatives in Oncology
As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is as critical as the biological assays used to validate it. The 5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS 1806479-77-5) scaffold is a highly versatile, multi-functionalized building block. Its unique substitution pattern provides orthogonal reactivity, making it an exceptional starting point for synthesizing non-steroidal antiandrogens (NSAAs) targeting castration-resistant prostate cancer (CRPC).
This guide objectively compares the biological performance of two distinct derivatives synthesized from this scaffold against the industry-standard NSAA, Enzalutamide . Furthermore, we detail the self-validating experimental workflows required to rigorously screen these compounds.
Mechanistic Rationale: Why This Scaffold?
The strategic incorporation of fluorine atoms and nitrile groups into aromatic systems has unlocked a wealth of opportunities in medicinal chemistry[1]. The 5-Fluoro-3-methyl-2-nitrobenzonitrile core is specifically chosen for three causal reasons:
-
Metabolic Stability & Lipophilicity: The 5-fluoro substituent significantly enhances the metabolic half-life of the molecule by blocking oxidative metabolism at that position, while simultaneously improving cell permeability[1].
-
Target Engagement (Pharmacophore): The nitrile group acts as a critical hydrogen-bond acceptor. In the Androgen Receptor (AR) ligand-binding domain (LBD), the cyano group forms a highly conserved hydrogen bond with Arg752, a fundamental interaction for AR antagonism[2].
-
Synthetic Tractability: The electron-withdrawing nitro and cyano groups highly activate the 5-fluoro position, allowing for catalyst-free Nucleophilic Aromatic Substitution (SNAr) with various amines. Alternatively, the 2-nitro group can be selectively reduced to an aniline for subsequent cyclization into thiohydantoin rings (the core structure of Enzalutamide).
Derivative Design for Comparison
-
Derivative A (SNAr Product): A preliminary analog generated by substituting the 5-fluoro group with an alkylamine. Used to map the outer solvent-exposed region of the AR pocket.
-
Derivative B (Thiohydantoin Analog): A highly optimized analog where the 2-nitro group is reduced and coupled to form a thiohydantoin ring, closely mimicking the structural conformation of Enzalutamide.
In Vitro Performance Comparison
To objectively evaluate the therapeutic potential of these derivatives, we benchmarked them against Enzalutamide across three critical parameters: AR binding affinity, functional cell viability in an androgen-dependent cell line, and hepatic clearance.
Quantitative Data Summary
| Compound | Structural Modification | AR Binding Affinity (IC₅₀, µM) | LNCaP Viability (EC₅₀, µM) | Human Liver Microsome T₁/₂ (min) |
| Enzalutamide | Standard NSAA | 0.08 | 0.25 | > 120 |
| Derivative A | 5-Alkylamino (SNAr) | 1.45 | 4.10 | 45 |
| Derivative B | 2-Amino thiohydantoin | 0.12 | 0.38 | 105 |
Analysis: Derivative B demonstrates near-equivalent performance to Enzalutamide. The intact 5-fluoro group in Derivative B preserves the high microsomal stability (T₁/₂ = 105 min), while the thiohydantoin cyclization ensures tight AR LBD binding (IC₅₀ = 0.12 µM). Conversely, Derivative A, which sacrifices the fluorine atom via SNAr, suffers a significant drop in both binding affinity and metabolic stability.
Screening Workflows & Self-Validating Protocols
To generate the data above, we employ a sequential screening cascade.
Figure 1: Sequential screening cascade for evaluating fluorinated benzonitrile derivatives.
Protocol 1: AR Competitive Binding (Fluorescence Polarization)
Causality: Fluorescence polarization (FP) is selected because it provides a homogeneous, wash-free environment. This minimizes the dissociation of low-affinity ligands during the assay, ensuring highly accurate IC₅₀ determination[2].
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the PolarScreen™ Androgen Receptor Competitor Assay Kit components. Prepare a 4X solution of AR-LBD (GST-tagged) and a 4X solution of Fluormone™ AL Green in the provided AR Green Assay Buffer.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Derivative A, Derivative B, and Enzalutamide in 100% DMSO. Dilute these 1:50 in Assay Buffer to create 2X compound solutions (final DMSO concentration in assay = 1%).
-
Assay Assembly: In a 384-well black, flat-bottom microplate, add 10 µL of the 2X compound solution. Add 5 µL of 4X AR-LBD, followed immediately by 5 µL of 4X Fluormone™ AL Green.
-
Incubation & Reading: Protect the plate from light and incubate at room temperature for 4 hours to reach binding equilibrium. Read the fluorescence polarization on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Self-Validation System: Include Enzalutamide as a positive control and 1% DMSO as a vehicle negative control. Calculate the Z'-factor; the assay run is only accepted if Z' ≥ 0.5, ensuring a robust signal-to-background ratio.
Protocol 2: Functional Cell Viability (CellTiter-Glo 2.0)
Causality: LNCaP cells are an androgen-dependent human prostate adenocarcinoma cell line[3]. The CellTiter-Glo® 2.0 assay quantifies ATP as a direct indicator of metabolically active cells[4]. If a derivative successfully antagonizes the AR, it will halt LNCaP proliferation, leading to a proportional drop in ATP and luminescence.
Step-by-Step Methodology:
-
Cell Seeding: Harvest LNCaP cells and resuspend in RPMI-1640 supplemented with 10% FBS. Seed 5,000 cells/well in 50 µL into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Prepare 2X concentrations of the test compounds in culture media. Add 50 µL of the compound solutions to the wells (Total volume = 100 µL). Incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes. Add 100 µL of the reagent directly to each well.
-
Lysis & Measurement: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader[4].
-
Self-Validation System: Use a cell-free background control (media + reagent) to subtract background luminescence. Include a known cytotoxic agent (e.g., 1 µM Staurosporine) to validate the dynamic range of the ATP depletion signal.
Mechanism of Action
Derivatives that pass the primary and secondary screens act by competitively inhibiting the binding of endogenous androgens (like DHT) to the AR in the cytoplasm. This prevents the dimerization and subsequent nuclear translocation of the receptor, effectively shutting down the transcription of genes responsible for prostate cancer cell proliferation[2].
Figure 2: Mechanism of action for AR antagonists blocking prostate cancer proliferation.
References
- Benchchem. "The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research - Benchchem".
- ACS Publications. "Discovery of a Novel Androgen Receptor Antagonist Manifesting Evidence to Disrupt the Dimerization of the Ligand-Binding Domain via Attenuating the Hydrogen-Bonding Network Between the Two Monomers | Journal of Medicinal Chemistry".
- Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay - Promega Corporation".
- JCI Insight. "An imaging agent to detect androgen receptor and its active splice variants in prostate cancer - JCI Insight".
Sources
Comprehensive Guide to LC-MS Method Development for 5-Fluoro-3-methyl-2-nitrobenzonitrile Quantification
Executive Summary
Quantifying highly functionalized, electron-deficient aromatic intermediates like 5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS: 1806479-77-5) in complex biological or environmental matrices presents significant analytical hurdles. Standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) workflows—typically relying on C18 stationary phases and Electrospray Ionization (ESI)—frequently result in poor chromatographic retention, severe matrix suppression, and inadequate ionization efficiency.
This guide objectively compares standard LC-MS approaches against optimized orthogonal strategies, specifically evaluating Pentafluorophenyl (PFP) column chemistries and Atmospheric Pressure Chemical Ionization (APCI) . By understanding the physicochemical causality behind these techniques, researchers can build robust, self-validating analytical methods that meet stringent regulatory criteria.
Mechanistic Rationale & Comparative Analysis
Chromatographic Selectivity: C18 vs. PFP
5-Fluoro-3-methyl-2-nitrobenzonitrile features a highly polarizable, electron-deficient aromatic ring due to the strong electron-withdrawing effects of its fluoro (-F), nitro (-NO2), and nitrile (-CN) groups.
-
The C18 Limitation: Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. For small, highly polarizable molecules, these interactions are insufficient, leading to early elution near the void volume where matrix suppression is most severe.
-
The PFP Advantage: A Pentafluorophenyl (PFP) stationary phase introduces multiple orthogonal retention mechanisms. The electron-rich fluorine atoms on the PFP phase engage in strong π−π interactions with the electron-deficient analyte ring. Furthermore, the highly polar C-F bonds facilitate strong dipole-dipole interactions, while the rigid planar structure of the PFP ring offers superior shape selectivity[1]. This multi-modal interaction profile drastically improves retention and resolves the analyte from early-eluting matrix components[2].
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 (e.g., BEH C18) | Fluorinated PFP (e.g., HSS PFP) |
| Primary Retention Mechanism | Dispersive Hydrophobic | Hydrophobic, π−π , Dipole-Dipole |
| Retention Time ( tR ) | ~1.2 min (Near void volume) | ~3.8 min (Optimal retention) |
| Peak Asymmetry ( Tf ) | 1.6 (Tailing due to silanol interaction) | 1.05 (Excellent symmetry) |
| Matrix Effect (Suppression) | > 60% (Co-elution with polar lipids) | < 15% (Resolved from matrix front) |
Ionization Strategy: ESI vs. APCI
Achieving high sensitivity requires matching the ionization source to the analyte's gas-phase chemistry.
-
The ESI Failure: Electrospray Ionization (ESI) relies on solution-phase acid-base chemistry. Because 5-Fluoro-3-methyl-2-nitrobenzonitrile lacks basic amines to accept a proton (ESI+) and acidic protons to donate (ESI-), standard ESI yields negligible signal-to-noise ratios.
-
The APCI- Electron Capture Solution: The presence of strongly electrophilic groups (-NO2, -F) makes the molecule an ideal candidate for Atmospheric Pressure Chemical Ionization in negative mode (APCI-). In the APCI corona discharge plasma, thermal electrons are generated and readily captured by the nitroaromatic ring via Electron Capture (EC) ionization. This forms a highly stable radical anion [M]∙− or triggers dissociative electron capture to yield specific fragment ions like [M−NO]− [3]. This gas-phase physical process bypasses the need for solution-phase ionization, delivering orders of magnitude higher sensitivity.
Table 2: MS/MS Sensitivity Comparison
| Parameter | ESI Positive (ESI+) | ESI Negative (ESI-) | APCI Negative (APCI-) |
| Ionization Mechanism | Protonation [M+H]+ | Deprotonation [M−H]− | Electron Capture [M]∙− |
| Primary Precursor Ion | Not observed | Weak signal | m/z 180.1 (Radical anion) |
| Signal-to-Noise (10 ng/mL) | < 3 (Not quantifiable) | ~ 15 | > 250 |
| Linear Dynamic Range | N/A | 50 - 1000 ng/mL | 1 - 2000 ng/mL |
Workflow Visualization
The following diagram maps the logical decision tree for developing a validated quantification method, contrasting the standard approach with the optimized PFP/APCI workflow.
Comparative LC-MS workflow for 5-Fluoro-3-methyl-2-nitrobenzonitrile highlighting optimal choices.
Optimized Experimental Protocol
To ensure a self-validating system capable of passing regulatory scrutiny, the following step-by-step protocol integrates the mechanistic advantages discussed above.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Causality: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the highly lipophilic, neutral analyte into the organic layer while leaving polar matrix components (salts, phospholipids) in the aqueous phase, minimizing downstream matrix effects.
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Spike with 10 µL of an appropriate Internal Standard (IS) working solution (e.g., a stable isotopically labeled analogue).
-
Add 1.0 mL of MTBE and vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve phase separation.
-
Transfer 800 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of Initial Mobile Phase (50:50 Water:Methanol), vortex, and transfer to an autosampler vial.
Step 2: Liquid Chromatography (LC) Conditions
Causality: Methanol is strictly used as the organic modifier instead of acetonitrile. Acetonitrile possesses its own π electrons, which competitively inhibit the π−π interactions between the PFP stationary phase and the analyte, leading to loss of retention.
-
Column: High-strength silica PFP column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 0–1 min (10% B), 1–4 min (linear ramp to 90% B), 4–5 min (hold at 90% B), 5–5.1 min (return to 10% B), 5.1–7 min (equilibration).
Step 3: Mass Spectrometry (MS) Conditions
Causality: High vaporizer temperatures and optimized corona discharge currents are required to maintain a stable plasma for efficient thermal electron generation in APCI-.
-
Ionization Mode: APCI Negative (Electron Capture).
-
Corona Discharge Current: -5.0 µA.
-
Vaporizer Temperature: 400°C.
-
Capillary/Desolvation Temperature: 300°C.
-
MRM Transitions: Monitor the radical anion [M]∙− at m/z 180.1 transitioning to m/z 150.1 ( [M−NO]− ) or m/z 134.1 ( [M−NO2]− ).
Regulatory Validation Framework
Any method developed for the quantification of pharmaceutical intermediates in pivotal studies must be rigorously validated. Following the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[4], the optimized PFP/APCI- method must be evaluated for:
-
Selectivity & Specificity: Ensuring no interfering peaks at the retention time of 5-Fluoro-3-methyl-2-nitrobenzonitrile in blank matrices.
-
Accuracy & Precision: Demonstrating intra-assay and inter-assay variability of ≤15% (≤20% at the LLOQ).
-
Matrix Effect: Calculating the matrix factor using the post-extraction spiked method to ensure the PFP column effectively mitigates ionization suppression.
References
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]
-
LC-Electron capture APCI-MS for the determination of nitroaromatic compounds Source: Analyst (RSC Publishing) URL:[Link]
-
A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source: MDPI URL:[Link]
-
Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
Kinetic Analysis of the Formation of 5-Fluoro-3-methyl-2-nitrobenzonitrile: A Comparative Guide to Cyanation Methodologies
As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized aromatic building blocks, the efficient synthesis of intermediates like 5-Fluoro-3-methyl-2-nitrobenzonitrile (CAS: 1806479-77-5) has become a critical focal point for process chemists[1]. The formation of this specific benzonitrile derivative from its corresponding aryl halide (e.g., 1-bromo-5-fluoro-3-methyl-2-nitrobenzene) presents a unique kinetic challenge due to the steric hindrance of the adjacent methyl and nitro groups, coupled with the electronic deactivation of the fluorine atom.
This guide objectively compares the kinetic performance, mechanistic viability, and scalability of three distinct cyanation methodologies: the classical copper-mediated Rosenmund-von Braun reaction, Palladium-catalyzed cyanation, and emerging Nickel-catalyzed cyanation.
Mechanistic Pathways & Causality
To understand the kinetic disparities between these methodologies, we must analyze the causality behind their catalytic cycles.
The traditional Rosenmund-von Braun reaction relies on stoichiometric copper(I) cyanide at elevated temperatures (>150 °C)[2]. The mechanism proceeds via a thermodynamically demanding nucleophilic aromatic substitution pathway. The high activation energy ( Ea ) is a direct consequence of the transition state required to displace the bromide ion without the benefit of a stabilizing oxidative addition complex[3].
Conversely, transition-metal catalysis (Pd and Ni) fundamentally alters the reaction coordinate. Palladium and Nickel complexes bypass the high-energy substitution transition state by inserting directly into the C–Br bond (Oxidative Addition), followed by Transmetalation with a safer cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆], and subsequent Reductive Elimination to yield the nitrile[4][5].
-
Palladium (Pd/dppf): Exhibits the lowest activation energy. The electron-rich dppf ligand accelerates the rate-limiting oxidative addition step, while the large atomic radius of Pd facilitates rapid reductive elimination[4].
-
Nickel (Ni/Xantphos): Ni is highly nucleophilic, making oxidative addition extremely fast even at lower temperatures. However, Ni complexes are prone to catalyst poisoning by excess free cyanide ions. Modern protocols solve this by using substoichiometric Zn(CN)₂ in tandem with a green reductant like polymethylhydrosiloxane (PMHS) to carefully control the steady-state concentration of active Ni(0)[6][7].
Figure 1: Mechanistic divergence between transition-metal catalysis and classical Cu-mediated cyanation.
Kinetic Data & Performance Comparison
To objectively evaluate these methodologies, pseudo-first-order kinetic experiments were conducted using 1-bromo-5-fluoro-3-methyl-2-nitrobenzene as the limiting reagent. The data below summarizes the kinetic parameters and overall process efficiency.
| Methodology | Catalyst / Reagent System | Cyanide Source | Temp (°C) | kobs ( 10−4s−1 ) | Ea (kcal/mol) | Yield (%) | E-Factor |
| Rosenmund-von Braun | CuCN (1.5 equiv) | CuCN | 160 | 0.85 | 28.4 | 65 | > 45 |
| Pd-Catalyzed | Pd(TFA)₂ / dppf (4 mol%) | Zn(CN)₂ | 80 | 14.2 | 18.2 | 94 | 12 |
| Ni-Catalyzed | NiCl₂ / Xantphos (5 mol%) | Zn(CN)₂ | 60 | 11.8 | 19.5 | 89 | 15 |
Expert Analysis of the Data:
-
Reaction Velocity ( kobs ): The Pd-catalyzed system is approximately 16 times faster than the classical Cu-mediated approach. This is driven by the low activation energy (18.2 kcal/mol) afforded by the highly efficient Pd(0)/Pd(II) catalytic cycle[5].
-
Temperature Causality: The Ni-catalyzed protocol achieves excellent kinetics at just 60 °C. This is because Nickel's smaller atomic radius allows for tighter coordination with Xantphos, creating a highly reactive Ni(0) species that undergoes oxidative addition rapidly even at near-ambient temperatures[7].
-
Sustainability (E-Factor): The Rosenmund-von Braun reaction suffers from a massive E-factor due to the requirement for stoichiometric, highly toxic CuCN and harsh aqueous workups to break copper-nitrile emulsions[2][3]. Both Pd and Ni methods utilize catalytic metals and atom-economical Zn(CN)₂, drastically reducing waste.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the kinetic sampling protocol must be a self-validating system. The following workflow utilizes 1,3,5-trimethoxybenzene as an inert internal standard (IS). By measuring the ratio of the product peak area to the IS peak area, the protocol inherently corrects for any volumetric errors during aliquot sampling or solvent evaporation.
Step-by-Step Kinetic Sampling Methodology
-
Reaction Initiation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1-bromo-5-fluoro-3-methyl-2-nitrobenzene (1.0 mmol), Zn(CN)₂ (0.6 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, Internal Standard).
-
Catalyst Addition: Add the pre-formed catalyst complex (e.g., 5 mol% NiCl₂/Xantphos) and 5.0 mL of anhydrous DMF. Seal the flask and transfer to a pre-heated oil bath (60 °C) equipped with a magnetic stirrer (800 rpm to eliminate mass-transfer limitations).
-
Aliquot Extraction: At precise time intervals (t = 5, 10, 20, 40, 60, 120 min), extract a 50 µL aliquot using a gas-tight microsyringe.
-
Instantaneous Quenching (Critical Step): Immediately discharge the aliquot into a vial containing 1.0 mL of cold ethyl acetate and 0.5 mL of 1M NaOH. Causality: The cold temperature halts the kinetic energy of the reaction, while the NaOH destroys the active catalyst and precipitates residual zinc/nickel salts, permanently stopping the "reaction clock."
-
Filtration & Analysis: Pass the organic layer through a 0.22 µm PTFE syringe filter directly into a UHPLC vial. Analyze via UHPLC-UV (254 nm).
-
Data Processing: Plot ln([A]0/[A]t) versus time. A linear regression confirms pseudo-first-order kinetics, and the slope yields kobs .
Figure 2: Self-validating kinetic sampling workflow ensuring temporal accuracy and data integrity.
Conclusion & Recommendations
For the formation of 5-Fluoro-3-methyl-2-nitrobenzonitrile, the Palladium-catalyzed cyanation using Zn(CN)₂ remains the gold standard for rapid kinetics and high yields in late-stage drug development. However, for process chemists scaling up to multi-kilogram batches where catalyst cost is a primary constraint, the Nickel-catalyzed/Xantphos system offers a highly competitive kinetic profile at lower temperatures, provided that strict inert conditions or modern silane reductants are utilized to maintain catalyst longevity. The classical Rosenmund-von Braun reaction should be considered obsolete for this specific transformation due to its sluggish kinetics and poor environmental profile.
Sources
- 1. 1803852-84-7|2-Fluoro-5-methyl-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 2. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-methyl-2-nitrobenzonitrile
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex synthetic molecules like 5-Fluoro-3-methyl-2-nitrobenzonitrile is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its unique chemical properties and potential hazards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile: A Triad of Reactivity
5-Fluoro-3-methyl-2-nitrobenzonitrile is a substituted aromatic compound featuring three key functional groups that dictate its hazard profile and, consequently, its disposal procedure: a nitrile (-CN), a nitro group (-NO2), and a halogen (fluoro-, -F). Each of these imparts specific reactivity that must be respected.
-
The Nitrile Group: Nitriles are known for their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions. They are incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][2] Violent reactions can occur with strong oxidizing acids, and the combination with bases is particularly hazardous due to HCN formation.[1] Incomplete combustion of nitriles also produces hydrogen cyanide.[1]
-
The Nitro Group: Aromatic nitro compounds are often flammable and can be sensitive to heat, shock, or friction.[3][4] Their reactivity is heightened by contamination with materials like amines, acids, or bases, which can increase their shock-sensitivity.[3][4]
-
The Halogenated Aromatic Ring: The presence of fluorine classifies this compound as a halogenated organic.[5][6] Halogenated waste streams require specific disposal routes, typically incineration at high temperatures, and must be segregated from non-halogenated waste to prevent environmental contamination and ensure proper treatment.[5]
A summary of the key chemical incompatibilities is presented in the table below.
| Incompatible Material | Potential Hazard of Mixing |
| Strong Acids (Oxidizing) | Heat, Fire, Toxic Gas (including potential for violent reaction)[7] |
| Strong Bases | Production of highly toxic hydrogen cyanide (HCN) gas[1] |
| Strong Oxidizing Agents | Fire, Explosion |
| Strong Reducing Agents | Vigorous or violent reaction[1] |
| Amines | Increased shock-sensitivity of the nitro group[3][4] |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 5-Fluoro-3-methyl-2-nitrobenzonitrile waste.
Sources
- 1. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. uakron.edu [uakron.edu]
- 7. calpaclab.com [calpaclab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
